2-Hydroxygentamicin C2
Description
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Properties
CAS No. |
60768-15-2 |
|---|---|
Molecular Formula |
C20H41N5O8 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
2-[2,4-diamino-5-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-3,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C20H41N5O8/c1-7(21)9-5-4-8(22)18(31-9)32-15-10(23)12(26)11(24)16(13(15)27)33-19-14(28)17(25-3)20(2,29)6-30-19/h7-19,25-29H,4-6,21-24H2,1-3H3 |
InChI Key |
NOLNTDUUBSKKFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)O)N)N)N |
Origin of Product |
United States |
Foundational & Exploratory
Initial Studies on the Antibacterial Spectrum of 2-Hydroxygentamicin C2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial studies on the antibacterial spectrum of 2-Hydroxygentamicin C2, a component of the gentamicin complex. The document synthesizes available quantitative data, details experimental methodologies, and visualizes key processes to support further research and development in the field of aminoglycoside antibiotics.
Antibacterial Spectrum of this compound
This compound has demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC values of this compound against various bacterial strains as reported in initial studies. For comparative purposes, MIC values for other gentamicin components are also included where available.
| Bacterial Strain | This compound (μg/mL) | Gentamicin C1 (μg/mL) | Gentamicin C1a (μg/mL) | Gentamicin C2a (μg/mL) |
| Escherichia coli ATCC 25922 | 1 | 1 | 1 | 1 |
| Escherichia coli (Wild-Type) | 0.5 | 1 | 0.5 | 0.5 |
| Klebsiella pneumoniae | 0.5 | 1 | 0.5 | 0.5 |
| Acinetobacter baumannii | 0.5 | 0.5 | 0.5 | 0.5 |
| Pseudomonas aeruginosa | 2 | 2 | 2 | 2 |
| Enterobacter cloacae | 0.5 | 1 | 0.5 | 0.5 |
| Staphylococcus aureus (MRSA) | 0.5 | 0.5 | 0.5 | 0.5 |
Data sourced from studies on synthetic gentamicin congeners, where all values were determined in at least duplicate using a 2-fold dilution series.[1]
Experimental Protocols
The in vitro antibacterial activity of this compound is primarily determined using standardized broth microdilution methods.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined by broth microdilution assays according to the Clinical and Laboratory Standards Institute (CLSI) reference methodology M07.[1]
Protocol Outline:
-
Preparation of Bacterial Inoculum:
-
Bacterial isolates are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) overnight at 35-37°C.
-
Colonies are then used to prepare a bacterial suspension, which is adjusted to match the turbidity of a 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.
-
The standardized suspension is further diluted to achieve the final desired inoculum concentration in the assay.
-
-
Preparation of Antibiotic Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent.
-
Serial two-fold dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
The diluted bacterial suspension is added to each well of the microtiter plate containing the antibiotic dilutions, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
The plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.
-
-
Interpretation of Results:
-
Following incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
Visualizations
General Mechanism of Action of Aminoglycosides
Aminoglycosides, including this compound, exert their bactericidal effect by inhibiting protein synthesis in bacteria. The following diagram illustrates the key steps in this process.
Caption: General mechanism of action for aminoglycoside antibiotics.
Experimental Workflow for MIC Determination
The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Further Research Directions
While initial studies have established the broad-spectrum antibacterial activity of this compound, further investigations are warranted to fully characterize its potential as a therapeutic agent.
-
Time-Kill Kinetic Assays: These studies would provide valuable data on the rate and extent of bacterial killing by this compound over time. A general methodology involves exposing a standardized bacterial inoculum to various concentrations of the antibiotic and determining the number of viable cells at different time points.
-
Post-Antibiotic Effect (PAE): The PAE refers to the suppression of bacterial growth that persists after a short exposure to an antibiotic. Aminoglycosides are known to exhibit a significant PAE.[2][3] Determining the PAE of this compound would be crucial for optimizing dosing regimens. This is typically measured by exposing bacteria to the antibiotic for a short period, removing the drug, and then monitoring the time it takes for the bacteria to resume normal growth.
-
In Vivo Efficacy Studies: Animal models of infection are necessary to evaluate the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound.
-
Mechanism of Resistance: Investigating the potential for and mechanisms of bacterial resistance to this compound is essential for its long-term viability as an antibiotic.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in the antibacterial properties of this compound. The provided data and methodologies offer a starting point for more in-depth investigations into this promising aminoglycoside component.
References
Early Research on the Antimicrobial Properties of 2-Hydroxygentamicin C2: A Technical Guide
This technical guide provides an in-depth overview of the early research and antimicrobial characteristics of 2-Hydroxygentamicin C2. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational knowledge with contemporary data to offer a comprehensive understanding of this unique aminoglycoside antibiotic.
Introduction
Gentamicin, a broad-spectrum aminoglycoside antibiotic, is a complex of several related components, primarily the C1, C1a, C2, C2a, and C2b congeners, produced by the fermentation of Micromonospora purpurea.[1][2][3][4][5] Early research into modifying the biosynthetic pathways of these organisms led to the discovery of novel aminoglycosides. One such discovery was the 2-hydroxygentamicin complex, produced through a process known as mutational biosynthesis.
In a seminal 1977 study, researchers utilized a mutant strain of Micromonospora purpurea that required the addition of 2-deoxystreptamine to the fermentation medium to produce the gentamicin complex. By substituting other cyclitols, they were able to generate new antibiotics. When streptamine or 2,4,6/3,5-pentahydroxycyclohexanone was added to the fermentation medium, a new antibiotic complex, named 2-hydroxygentamicin, was produced.[6] The C1 and C2 components of this new complex were found to have broad-spectrum in vitro antibacterial activity similar to that of the conventional gentamicin C1 and C2 components.[6] Notably, early findings indicated that this compound possessed greater activity against some gentamicin-resistant bacterial strains.[6]
Antimicrobial Activity
While early research established the broad-spectrum activity of this compound, more recent and detailed studies have quantified its potency against a range of clinically relevant pathogens. The antimicrobial activity of aminoglycosides is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Gentamicin C2 against various bacterial strains. This data is derived from recent comprehensive studies, reflecting modern testing standards.
Table 1: Antibacterial Activity of Gentamicin C2 against E. coli and ESKAPE Pathogens (MIC, μg/mL)
| Organism | Gentamicin C2 |
| E. coli (ATCC 25922) | 1 |
| E. coli (KO1022) | 1 |
| S. aureus (ATCC 25923) | 0.5 |
| K. pneumoniae (ATCC 13883) | 1 |
| A. baumannii (ATCC 19606) | 1 |
| P. aeruginosa (ATCC 27853) | 2 |
| E. cloacae (ATCC 13047) | 1 |
Data sourced from recent studies on gentamicin congeners.[7]
Table 2: Antibacterial Activity of Gentamicin C2 against E. coli with Specific Aminoglycoside Modifying Enzymes (AMEs) (MIC, μg/mL)
| E. coli Strain with AME | Gentamicin C2 |
| Wild Type | 1 |
| AAC(3)-IIa | >128 |
| AAC(6')-Ib | 4 |
Data highlights the impact of common resistance mechanisms on the activity of Gentamicin C2.[7]
Mechanism of Action
The antibacterial activity of this compound, like other aminoglycosides, stems from its ability to inhibit protein synthesis in bacteria. This is achieved through high-affinity binding to the A-site on the 16S ribosomal RNA of the 30S ribosomal subunit.[8] This interaction disrupts the fidelity of translation, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. The resulting aberrant proteins can impair various cellular functions and compromise the integrity of the bacterial cell membrane, ultimately leading to cell death.
Caption: Mechanism of action for this compound.
Experimental Protocols
The determination of the antimicrobial properties of this compound involves standardized laboratory procedures. The following sections detail the methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method, a standard procedure for assessing antibiotic susceptibility.
Protocol:
-
Bacterial Inoculum Preparation:
-
Isolate colonies of the test bacterium from an agar plate and suspend in a sterile broth medium (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the adjusted bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Antibiotic Dilution Series:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Perform serial twofold dilutions of the antibiotic in broth in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is visually determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
-
Caption: Experimental workflow for MIC determination.
Isolation and Purification of Gentamicin Congeners
The individual components of the gentamicin complex, including C2, are typically isolated from a commercial gentamicin sulfate mixture using chromatographic techniques.
Protocol:
-
Sample Preparation: Dissolve gentamicin sulfate in an appropriate aqueous buffer.
-
Chromatography:
-
Employ reverse-phase high-performance liquid chromatography (HPLC).
-
Use a suitable column (e.g., a C18 column).
-
A gradient of an organic solvent (e.g., acetonitrile) in water, modified with a reagent like ammonium hydroxide, is used to achieve separation of the congeners.
-
-
Fraction Collection: Collect the fractions corresponding to the different congeners as they elute from the column.
-
Verification: The identity and purity of the isolated this compound can be confirmed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Conclusion
Early research, initiated by the innovative approach of mutational biosynthesis, identified this compound as a promising antimicrobial agent with a broad spectrum of activity, including efficacy against some gentamicin-resistant strains.[6] Subsequent detailed investigations have provided a clearer picture of its potency and mechanism of action, which aligns with that of other aminoglycosides through the inhibition of bacterial protein synthesis. The data and protocols presented in this guide offer a foundational understanding for further research and development of this and other novel aminoglycoside antibiotics. The continued exploration of such compounds remains a critical endeavor in the face of growing antimicrobial resistance.
References
- 1. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gentamicin - Wikipedia [en.wikipedia.org]
- 4. journals.asm.org [journals.asm.org]
- 5. usp-pqmplus.org [usp-pqmplus.org]
- 6. Mutational biosynthesis by idiotrophs of Micromonospora purpurea. II. Conversion of non-amino containing cyclitols to aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gentamicin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Production of 2-Hydroxygentamicin C2 via Mutational Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for the production of 2-Hydroxygentamicin C2, a novel aminoglycoside antibiotic, through the technique of mutational biosynthesis. This document outlines the core concepts, experimental protocols, and expected outcomes based on available scientific literature.
Introduction to Mutational Biosynthesis
Mutational biosynthesis, also known as mutasynthesis, is a powerful technique that combines genetic engineering and synthetic chemistry to create novel natural product analogs. The core principle involves generating a mutant strain of a producing organism that is blocked in the biosynthesis of a key precursor. This "blocked" mutant, often an idiotroph, is then "fed" with a synthetic analog of the natural precursor. The organism's biosynthetic machinery incorporates this analog, leading to the production of a novel compound. In the context of aminoglycoside antibiotics like gentamicin, this approach allows for the targeted modification of the aminocyclitol core, leading to new derivatives with potentially improved therapeutic properties.
Production of this compound: A Case Study
The production of this compound is a classic example of mutational biosynthesis. The wild-type gentamicin-producing organism, Micromonospora purpurea, synthesizes a complex of gentamicin C components (C1, C1a, C2, C2a, and C2b), all of which contain a 2-deoxystreptamine aminocyclitol core. By creating a mutant of M. purpurea that cannot synthesize 2-deoxystreptamine, it is possible to control the final product by supplying alternative aminocyclitols.
When this 2-deoxystreptamine-requiring mutant is supplied with streptamine, an analog of 2-deoxystreptamine hydroxylated at the C-2 position, the biosynthetic pathway of M. purpurea incorporates it to produce a new complex of antibiotics: 2-hydroxygentamicin C1 and C2.[1][2]
Experimental Workflow and Methodologies
The following sections detail the experimental protocols for the production of this compound.
Generation of a 2-Deoxystreptamine Idiotroph Mutant of Micromonospora purpurea
The foundational step in this process is the creation of a mutant strain of Micromonospora purpurea that is unable to produce the natural 2-deoxystreptamine core of gentamicin.
Experimental Protocol:
-
Mutagenesis:
-
Prepare a spore suspension of wild-type Micromonospora purpurea.
-
Expose the spore suspension to a mutagenic agent. Common methods include UV irradiation or chemical mutagens like N-methyl-N'-nitro-N-nitrosoguanidine (NTG). The dosage and exposure time should be optimized to achieve a kill rate of approximately 99%, which typically yields a high frequency of mutations.
-
Wash the mutagen-treated spores with a suitable buffer to remove residual mutagen.
-
-
Idiotroph Screening:
-
Plate the mutagenized spores on a minimal agar medium that does not support the production of gentamicin.
-
Overlay the agar with a lawn of a gentamicin-sensitive indicator bacterium, such as Staphylococcus aureus.
-
Place sterile paper discs impregnated with 2-deoxystreptamine onto the agar surface.
-
Incubate the plates. Colonies that produce gentamicin will show a zone of inhibition around them. Idiotroph mutants will only show a zone of inhibition around the 2-deoxystreptamine-impregnated discs.
-
Isolate and purify the colonies exhibiting this phenotype.
-
-
Confirmation of Idiotrophic Nature:
-
Grow the selected mutants in a liquid fermentation medium with and without the addition of 2-deoxystreptamine.
-
Analyze the fermentation broth for the presence of gentamicin using techniques like bioassay, thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC). Confirmed idiotrophs will only produce gentamicin in the medium supplemented with 2-deoxystreptamine.
-
Fermentative Production of this compound
Once a stable 2-deoxystreptamine idiotroph is obtained, it can be used for the production of this compound by feeding it with streptamine.
Experimental Protocol:
-
Inoculum Preparation:
-
Inoculate a seed culture medium with spores of the M. purpurea 2-deoxystreptamine idiotroph.
-
Incubate the seed culture at 30-35°C with shaking for 24-48 hours.
-
-
Production Fermentation:
-
Inoculate the production fermentation medium with the seed culture (typically 5-10% v/v).
-
The production medium should contain suitable carbon and nitrogen sources.[3][4]
-
Aseptically add a sterile solution of streptamine to the fermentation medium. The optimal concentration of streptamine needs to be determined empirically but is typically in the range of 10-100 µg/mL.
-
Incubate the production culture at 30-35°C with aeration and agitation for an extended period, typically 5-7 days.
-
Monitor the fermentation for pH, cell growth, and antibiotic production.
-
Table 1: Representative Fermentation Media for Micromonospora purpurea
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glucose | 10 | - |
| Soluble Starch | - | 20 |
| Yeast Extract | 5 | 5 |
| Soybean Meal | 5 | 10 |
| CaCO₃ | 1 | 2 |
| (NH₄)₂SO₄ | 2 | - |
| K₂HPO₄ | 0.5 | 0.5 |
| MgSO₄·7H₂O | 0.5 | 0.5 |
Note: This is a representative media composition and may require optimization for specific strains and fermentation conditions.
Purification and Isolation of this compound
This compound is a basic, water-soluble compound, and its purification follows the general principles of aminoglycoside isolation.
Experimental Protocol:
-
Harvest and Clarification:
-
At the end of the fermentation, harvest the broth.
-
Separate the mycelium from the supernatant by centrifugation or filtration.
-
Adjust the pH of the supernatant to the acidic range (e.g., pH 2.0-3.0) with an acid like sulfuric acid to ensure the aminoglycosides are in their cationic form.
-
-
Cation-Exchange Chromatography:
-
Load the acidified supernatant onto a column packed with a weak cation-exchange resin (e.g., Amberlite IRC-50).
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the bound aminoglycosides with a basic solution, such as 0.5-2.0 N ammonium hydroxide.[5]
-
-
Further Purification and Separation:
-
The eluate containing the 2-hydroxygentamicin complex can be further purified and the C1 and C2 components separated using techniques like:
-
Silica Gel Chromatography: Using a solvent system such as chloroform-methanol-ammonia.
-
Preparative High-Performance Liquid Chromatography (HPLC): On a suitable column (e.g., C18) with an appropriate mobile phase.
-
-
-
Characterization:
-
The purified this compound should be characterized using analytical techniques such as:
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.
-
-
Data Presentation
Table 2: Production Parameters of Gentamicin and Analogs
| Parameter | Wild-Type Gentamicin C Complex | This compound (Expected) |
| Producing Strain | Micromonospora purpurea (Wild-Type) | Micromonospora purpurea (2-DOS Idiotroph) |
| Precursor Fed | None (Endogenous 2-deoxystreptamine) | Streptamine |
| Typical Titer (µg/mL) | 100 - 500 | Data not publicly available |
| Specific Productivity (µg/g DCW/h) | Data not publicly available | Data not publicly available |
| Key Purification Step | Cation-Exchange Chromatography | Cation-Exchange Chromatography |
DCW: Dry Cell Weight
Visualizations
Experimental Workflow
The overall workflow for the production of this compound is depicted below.
Caption: Experimental workflow for this compound production.
Biosynthetic Pathway
The following diagram illustrates the logical relationship in the mutational biosynthesis of this compound compared to the natural gentamicin pathway.
Caption: Mutational vs. wild-type gentamicin biosynthesis.
Conclusion
The production of this compound through mutational biosynthesis is a prime example of how targeted genetic modification can lead to the generation of novel, potentially valuable therapeutic agents. While the publicly available data on the specific yields of this compound are limited, the established principles of aminoglycoside fermentation and purification, coupled with the clear logic of mutational biosynthesis, provide a solid framework for its production. This technical guide offers researchers and drug development professionals a detailed overview of the necessary steps and considerations for embarking on such a project. Further optimization of fermentation conditions and purification protocols will be critical for developing a robust and scalable process.
References
- 1. Mutational biosynthesis by idiotrophs of Micromonospora purpurea. I. Conversion of aminocyclitols to new aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutational biosynthesis by idiotrophs of Micromonospora purpurea. II. Conversion of non-amino containing cyclitols to aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of gentamicins by Micromonospora purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN101012246B - Ion exchange purifying method of aminoglycoside antibiotics - Google Patents [patents.google.com]
A Technical Guide to the Antibacterial Activity of Gentamicin C2 Against Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The increasing prevalence of antibiotic-resistant bacteria necessitates a deeper understanding of the individual components of complex antibiotics like gentamicin. This technical guide focuses on Gentamicin C2, a major constituent of the commercial gentamicin mixture. While the term "2-Hydroxygentamicin C2" is not standard, this document will address the well-characterized Gentamicin C2. We will explore its mechanism of action, the challenges posed by resistant strains, present quantitative data on its antibacterial efficacy, detail relevant experimental protocols, and visualize key biological and experimental pathways. The data indicates that while Gentamicin C2 has comparable activity to other congeners against susceptible strains, it demonstrates a noteworthy resilience against certain common resistance enzymes, highlighting its clinical significance.
Introduction to Gentamicin and the Rise of Resistance
Gentamicin is a potent, broad-spectrum aminoglycoside antibiotic used to treat severe infections caused by both Gram-negative and some Gram-positive bacteria. It is not a single molecule but a complex mixture of related compounds, or congeners, primarily consisting of Gentamicin C1, C1a, C2, and C2a. These congeners differ slightly in their chemical structure, specifically in the methylation patterns on the purpurosamine sugar ring.
The clinical utility of gentamicin and other aminoglycosides is under threat due to the global rise of antimicrobial resistance. Bacteria have evolved several mechanisms to counteract these antibiotics, with the most prevalent being enzymatic modification of the drug, which renders it inactive. Understanding the specific activity of each gentamicin congener against these resistant strains is crucial for optimizing therapy and developing next-generation antibiotics.
Mechanism of Action of Gentamicin C2
Like all aminoglycosides, Gentamicin C2 exerts its bactericidal effect by inhibiting protein synthesis. The process begins with the antibiotic crossing the bacterial cell membrane and binding with high affinity to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. This binding at the A-site interferes with the ribosome's proofreading ability, leading to the misreading of mRNA codons. The incorporation of incorrect amino acids results in the production of nonfunctional or toxic proteins, which disrupts the bacterial cell membrane and ultimately leads to cell death.
Caption: General mechanism of action for Gentamicin C2.
Bacterial Resistance to Gentamicin C2
The most significant mechanism of resistance to gentamicin is the enzymatic inactivation of the antibiotic by Aminoglycoside-Modifying Enzymes (AMEs). These enzymes, often encoded on mobile genetic elements like plasmids, can be rapidly shared between bacteria. AMEs modify the chemical structure of aminoglycosides, preventing them from binding to the ribosome.
There are three main classes of AMEs:
-
N-Acetyltransferases (AAC): Transfer an acetyl group to an amino group of the antibiotic.
-
O-Phosphotransferases (APH): Add a phosphate group to a hydroxyl group.
-
O-Nucleotidyltransferases (ANT): Add a nucleotide (e.g., adenylate) to a hydroxyl group.
A clinically important enzyme is AAC(6')-Ib , an N-acetyltransferase that modifies the 6'-amino group on the purpurosamine ring of certain aminoglycosides. Research indicates that the different gentamicin congeners have varying susceptibility to this enzyme.
Caption: Enzymatic inactivation of Gentamicin by an AME.
Quantitative Data: Antibacterial Activity
The antibacterial activity of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize MIC data for Gentamicin C2 and its related congeners against various bacterial strains.
Table 1: MIC (mg/L) Against Wild-Type Gram-Negative Strains This table shows that the activity of Gentamicin C2 against common wild-type (non-resistant) pathogens is generally similar to the other major congeners and the overall gentamicin mixture.
| Bacterial Strain | Gentamicin Mix | C1a | C2 | C2a | C1 |
| E. coli ATCC 25922 | 0.5 | 0.5 | 0.5 | 0.5 | 0.5 |
| P. aeruginosa ATCC 27853 | 1 | 1 | 1 | 1 | 1 |
| A. baumannii ATCC 19606 | 0.5 | 0.25 | 0.5 | 0.5 | 0.5 |
| Data sourced from Andrews et al. (2019) via NIH. |
Table 2: MIC (mg/L) Against Isogenic E. coli Strains With and Without AMEs This table highlights the differential activity of gentamicin congeners against strains engineered to express specific resistance enzymes. Notably, the MIC of Gentamicin C2 is less affected by the AAC(6')-Ib enzyme compared to congeners C1a and C2a.
| E. coli Strain (with plasmid) | Gentamicin Mix | C1a | C2 | C2a | C1 |
| Vector (No AME) | 0.5 | 0.5 | 0.5 | 0.5 | 0.5 |
| aac(6')-Ib | 4 | 2 | 1 | 16 | 0.125 |
| aac(3)-II | 64 | 64 | 64 | 64 | >128 |
| Data compiled from studies by Andrews et al. (2019) and Sati et al. (2023). |
The data demonstrates that while Gentamicin C1 is the most potent congener in the presence of AAC(6')-Ib, Gentamicin C2 maintains good activity and is significantly more potent than C1a and C2a against this common resistance mechanism. However, all congeners are susceptible to inactivation by the AAC(3)-II enzyme.
Experimental Protocols
The standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic is the Broth Microdilution Method , as specified by the Clinical and Laboratory Standards Institute (CLSI).
Detailed Protocol: Broth Microdilution MIC Assay
-
Preparation of Antibiotic Stock:
-
Prepare a high-concentration stock solution of Gentamicin C2 in an appropriate solvent (e.g., sterile deionized water).
-
Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations.
-
-
Preparation of Inoculum:
-
Select isolated colonies of the test bacterium from an agar plate after 18-24 hours of incubation.
-
Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Dispense 50-100 µL of each antibiotic dilution into the wells of a 96-well microtiter plate.
-
Add an equal volume of the standardized bacterial inoculum to each well.
-
Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only, no bacteria).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, examine the wells for visible turbidity (bacterial growth).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Caption: Standard workflow for MIC determination via broth microdilution.
Conclusion and Implications
This technical guide summarizes the antibacterial activity of Gentamicin C2, a key component of the clinical gentamicin formulation.
-
Efficacy: Gentamicin C2 demonstrates potent bactericidal activity against susceptible Gram-negative pathogens, with an efficacy comparable to other major congeners.
-
Activity Against Resistance: Crucially, Gentamicin C2 retains better activity than congeners C1a and C2a against strains expressing the common AAC(6')-Ib resistance enzyme. This suggests that gentamicin formulations with a higher relative abundance of C2 (and C1) may be more effective against certain resistant infections.
-
Toxicity Considerations: It is important to note that some studies have suggested Gentamicin C2 may be more nephrotoxic than other congeners, presenting a potential trade-off between efficacy and safety that warrants further investigation.
For drug development professionals, these findings underscore the importance of analyzing antibiotic mixtures at the component level. The differential activities of gentamicin congeners against key resistance mechanisms could inform the development of novel, optimized aminoglycoside formulations or semi-synthetic derivatives with improved activity against multidrug-resistant pathogens. For researchers and clinicians, this information provides a more nuanced understanding of gentamicin's antibacterial profile, which can aid in interpreting susceptibility tests and guiding therapeutic decisions.
An In-depth Technical Guide to the Chemical Structures of Gentamicin C2 and 2-Hydroxygentamicin C1
Disclaimer: Information regarding a specific compound named "2-Hydroxygentamicin C2" is not available in the public domain based on a comprehensive search of scientific literature and chemical databases. It is possible that this name is a misnomer or refers to a very rare, undocumented derivative. This guide will provide a detailed technical overview of the closely related and well-documented compounds: Gentamicin C2 and 2-Hydroxygentamicin C1 .
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive understanding of the chemical structures, analytical data, and relevant biological context of Gentamicin C2 and 2-Hydroxygentamicin C1.
Core Chemical Structures
Gentamicin is an aminoglycoside antibiotic produced by the fermentation of Micromonospora purpurea. The commercial gentamicin complex is a mixture of several related components, primarily Gentamicins C1, C1a, C2, and C2a.[1][2] These components differ in their methylation patterns on the purpurosamine (ring I) of the 2-deoxystreptamine core.
Gentamicin C2 is a major component of the gentamicin complex.[3] Its structure is characterized by a methyl group at the 6' position of the purpurosamine ring.[3]
2-Hydroxygentamicin C1 , on the other hand, is an antibiotic of the gentamicin group with activity against Gram-positive and Gram-negative bacteria.[4] Its structure is distinguished by a hydroxyl group at the 2-position of the 2-deoxystreptamine ring (ring II).
Quantitative Data Presentation
The following tables summarize key quantitative data for Gentamicin C2 and 2-Hydroxygentamicin C1.
Table 1: Molecular and Spectroscopic Data
| Property | Gentamicin C2 | 2-Hydroxygentamicin C1 |
| Molecular Formula | C20H41N5O7[3] | C21H43N5O8[4] |
| Molecular Weight | 463.6 g/mol [3] | 493.59 g/mol [4] |
| CAS Number | 25876-11-3[3] | 60609-40-7[4] |
| ¹³C NMR Spectra | Available[3] | Data not readily available in searched literature |
| Mass Spectrometry | [M+H]⁺ and [M+Na]⁺ data available[3] | Data not readily available in searched literature |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of research. Below are outlines of protocols commonly employed in the study of gentamicin components.
Synthesis of Gentamicin C2
A synthetic route to Gentamicin C2 has been described, providing an alternative to chromatographic separation from the fermentation mixture.[5][6]
Key Steps:
-
Starting Material: A common precursor, often derived from commercially available sisomicin, is utilized.[1]
-
Glycosylation: A key step involves the glycosylation of a protected garamine derivative with a suitable donor molecule to form the characteristic trisaccharide structure.
-
Functional Group Manipulations: The synthesis involves a series of protection and deprotection steps to selectively modify functional groups and introduce the required stereochemistry.
-
Purification: The final compound is purified using chromatographic techniques, such as column chromatography.[5]
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the separation and identification of gentamicin components.[7][8][9]
Methodology:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is commonly employed.[8][9]
-
Analysis: Product ion mass spectra of the protonated molecules are acquired to identify and characterize the individual gentamicin components and their impurities.[9]
-
Biological Context and Signaling
Gentamicin and its components exert their antibacterial effect by binding to the decoding A site of the bacterial ribosome, leading to mistranslation of mRNA and ultimately cell death.[1]
Signaling Pathway: Gentamicin's Mechanism of Action
Caption: Mechanism of action of gentamicin antibiotics.
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of gentamicin components from a fermentation broth.
Caption: General workflow for gentamicin analysis.
References
- 1. Synthesis of Gentamicin Minor Components: Gentamicin B1 and Gentamicin X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gentamicin C2 | C20H41N5O7 | CID 72397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid and Accurate Detection of Aminoglycoside-Modifying Enzymes and 16S rRNA Methyltransferases by Targeted Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of gentamicin impurities by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC-MS Analysis of 2-Hydroxygentamicin C2
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the analysis of 2-hydroxygentamicin C2 using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Gentamicin, a potent aminoglycoside antibiotic, is a complex mixture of structurally related compounds. The presence of impurities and derivatives, such as hydroxylated forms, requires robust analytical methods for characterization and quantification. Due to the lack of a significant UV chromophore in these molecules, HPLC with mass spectrometric detection is the method of choice, offering high sensitivity and specificity.[1] This document provides a detailed experimental workflow, from sample preparation to data acquisition and analysis, to support research, quality control, and pharmacokinetic studies involving this compound.
Introduction
Gentamicin is a widely used antibiotic for treating severe bacterial infections.[1] It is produced by the fermentation of Micromonospora purpurea and consists of five major components: C1, C1a, C2, C2a, and C2b.[1][2] The relative proportions of these components can influence both the efficacy and toxicity of the drug product. Analytical characterization is further complicated by the presence of various related substances and impurities that can form during production or degradation.
This compound is a hydroxylated derivative of gentamicin C2. The analysis of such polar, non-volatile compounds presents a challenge for traditional chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) provides the necessary selectivity and sensitivity for the accurate identification and quantification of these analytes without the need for derivatization.[1] This protocol outlines a reliable HPLC-MS method tailored for the analysis of this compound.
Experimental Protocol
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. The following protocol is recommended for the extraction of this compound from a biological matrix (e.g., plasma or serum).
Materials:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS) solution (e.g., Tobramycin at 1 µg/mL)
-
Vortex mixer
-
Centrifuge (capable of 10,000 x g)
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
To 100 µL of the sample, add 200 µL of methanol containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
HPLC-MS/MS Analysis
The chromatographic separation is achieved using a reversed-phase C18 column with a mobile phase containing an ion-pairing agent to improve peak shape and retention of the polar analytes.
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
MRM Transitions
Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion ([M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. Based on the structure of gentamicin C2 (Molecular Formula: C20H41N5O7, MW: 463.6 g/mol )[3], the expected molecular weight for this compound (C20H41N5O8) is approximately 479.6 g/mol .
Proposed MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 480.3 | 322.2 | 20 |
| This compound | 480.3 | 157.1 | 30 |
| Gentamicin C2 | 464.3 | 322.2 | 15 |
| Tobramycin (IS) | 468.3 | 163.1 | 25 |
Note: The proposed MRM transitions for this compound are based on the addition of an oxygen atom to the gentamicin C2 structure and common fragmentation patterns of aminoglycosides, which often involve the loss of the aminoglycan moieties.[4] Optimization of collision energies is recommended.
Data Presentation
The following tables summarize the expected quantitative data from a validation study.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² |
| This compound | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | 5 (LQC) | < 15 | < 15 | 85 - 115 |
| This compound | 50 (MQC) | < 15 | < 15 | 85 - 115 |
| This compound | 800 (HQC) | < 15 | < 15 | 85 - 115 |
Table 3: Recovery
| Analyte | Concentration (ng/mL) | Recovery (%) |
| This compound | 50 | > 80 |
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the analysis.
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logical relationship of the analytical steps for accurate quantification.
References
Application Notes and Protocols for Cell-Based Assays: 2-Hydroxygentamicin C2 Efficacy
Introduction
2-Hydroxygentamicin C2 is a derivative of gentamicin C2, a component of the clinically significant aminoglycoside antibiotic, gentamicin. Aminoglycosides are potent, broad-spectrum antibiotics that are crucial in treating severe Gram-negative bacterial infections.[1][2][3] Their mechanism of action involves binding to the 30S ribosomal subunit in bacteria, which disrupts protein synthesis and leads to rapid cell death.[2][3][4] However, the therapeutic use of aminoglycosides, particularly gentamicin, is often limited by potential nephrotoxicity and ototoxicity.[5]
Different components of the gentamicin complex, such as C1, C1a, C2, and C2a, exhibit varied microbiological activities and toxicity profiles.[1][5] Notably, studies have indicated that gentamicin C2 is among the most cytotoxic of these congeners.[1][6] Therefore, evaluating the efficacy and cytotoxicity of new derivatives like this compound is paramount for its potential development as a therapeutic agent.
These application notes provide detailed protocols for essential cell-based assays to characterize the antibacterial efficacy and cytotoxic profile of this compound. The included assays are the Minimum Inhibitory Concentration (MIC) assay for determining antibacterial potency and the MTT assay for assessing cytotoxicity against mammalian cells.
Section 1: Antibacterial Efficacy Assessment
The primary measure of an antibiotic's efficacy is its ability to inhibit the growth of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8][9] It is a fundamental quantitative measure used to assess the susceptibility of bacteria to a specific antibiotic.
Data Presentation: Comparative Efficacy of Gentamicin Congeners
While specific MIC data for this compound is not widely published, the following table summarizes the known antibacterial activity of major gentamicin C congeners against various bacterial strains. These values provide a benchmark for evaluating the performance of this compound.
| Bacterial Strain | Gentamicin C1 (μg/mL) | Gentamicin C1a (μg/mL) | Gentamicin C2 (μg/mL) | Gentamicin C2a (μg/mL) |
| E. coli (Wild-Type) | ~1-2 | ~1-2 | ~1-2 | ~1-2 |
| K. pneumoniae | ~1-4 | ~1-4 | ~1-4 | ~1-4 |
| P. aeruginosa | ~2-8 | ~2-8 | ~2-8 | ~2-8 |
| S. aureus | ~0.5-2 | ~0.5-2 | ~0.5-2 | ~0.5-2 |
| N. gonorrhoeae | Similar activity across congeners | Similar activity across congeners | Similar activity across congeners | Similar activity across congeners |
Note: The values presented are approximate ranges gathered from literature and may vary based on the specific strain and testing conditions. Studies suggest that gentamicins C1, C1a, C2, and C2a have comparable activities against wild-type Gram-negative pathogens.[5][6]
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution MIC Assay
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][10]
Materials:
-
This compound (or other test compound)
-
Sterile 96-well microtiter plates (U-bottom)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Incubator (37°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable sterile solvent (e.g., water) at a concentration at least 10x the highest concentration to be tested.
-
Perform serial two-fold dilutions of the compound in MHB.
-
-
Inoculum Preparation:
-
From an overnight culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. This is typically a 1:100 or 1:200 dilution.
-
-
Assay Setup (96-Well Plate):
-
Add 100 µL of MHB to wells in columns 2 through 12.
-
Add 200 µL of the highest concentration of the test compound (in MHB) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no antibiotic).
-
Column 12 will serve as the sterility control (MHB only, no bacteria).
-
Add 10 µL of the final diluted bacterial inoculum (from step 2) to wells in columns 1 through 11. The final volume in each well will be approximately 110 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
After incubation, examine the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).[9]
-
Section 2: Cytotoxicity Profiling
Given the known nephrotoxicity associated with aminoglycosides, and specifically the high cytotoxicity of the parent compound gentamicin C2, it is critical to evaluate the effect of this compound on mammalian cell viability.[1] Cytotoxicity assays like the MTT assay measure the metabolic activity of cells as an indicator of cell viability and proliferation.[11][12]
Data Presentation: Comparative Cytotoxicity of Gentamicin Congeners
The following table summarizes published data on the cytotoxicity of gentamicin congeners against human renal proximal tubular cells (HK-2), a relevant cell line for assessing nephrotoxicity.
| Compound | Cell Line | Assay | Endpoint | Result |
| Gentamicin C2 | HK-2 | CellTiter-Glo | Cell Viability | Most cytotoxic among tested congeners[1][6] |
| Gentamicin C1a | HK-2 | CellTiter-Glo | Cell Viability | Less cytotoxic than Gentamicin C2[1][6] |
| Gentamicin C2a | HK-2 | CellTiter-Glo | Cell Viability | Less cytotoxic than Gentamicin C2[1][6] |
| Amikacin | HK-2 | CellTiter-Glo | Cell Viability | Minimal cytotoxicity at clinical concentrations[1][6] |
Note: The CellTiter-Glo assay measures ATP levels as an indicator of metabolically active cells. The results highlight the importance of assessing the cytotoxicity of this compound relative to its parent compound.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Protocol: MTT Cell Viability Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[12][13][14]
Materials:
-
Mammalian cell line (e.g., HEK293, HK-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom plates (tissue culture treated)
-
This compound
-
MTT reagent (5 mg/mL in sterile PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[13]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
After 24 hours, carefully aspirate the medium from the wells.
-
Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium only) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
After the MTT incubation, carefully remove the medium from each well.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[14]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.
-
Calculate cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
Plot the % cell viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Section 3: Mechanism of Action
Understanding the mechanism of action is fundamental to drug development. For aminoglycosides like this compound, the primary target is the bacterial ribosome, leading to the inhibition of protein synthesis.
Diagram: Aminoglycoside Mechanism of Action
Caption: Mechanism of action of aminoglycosides on the bacterial ribosome.
Aminoglycosides bind with high affinity to the A-site on the 16S ribosomal RNA, which is part of the 30S ribosomal subunit.[2] This binding event interferes with the fidelity of protein synthesis in several ways, including causing codon misreading and premature termination of translation. The accumulation of non-functional or truncated proteins ultimately leads to bacterial cell death.[2][3]
Section 4: Overall Experimental Workflow for Efficacy Evaluation
The comprehensive evaluation of a novel antibiotic derivative involves a logical progression from broad screening to more specific and complex assays. This workflow ensures that both efficacy and safety are considered throughout the development process.
Caption: Comprehensive workflow for evaluating a novel antibiotic derivative.
References
- 1. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gentamicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Pharmacodynamic Study of Aminoglycosides against Pathogenic E. coli through Monte Carlo Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. protocols.io [protocols.io]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a Quantitative Assay for 2-Hydroxygentamicin C2
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust quantitative assay for 2-Hydroxygentamicin C2. Due to the limited availability of specific assays for this particular gentamicin derivative, this document outlines strategies adapted from well-established methods for quantifying the major components of the gentamicin complex.
Introduction
Gentamicin is a widely used aminoglycoside antibiotic composed of several related components, primarily gentamicin C1, C1a, C2, and C2a.[1][2][3][4] this compound is a derivative of the gentamicin C2 component. Accurate quantification of specific aminoglycoside components is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing due to variations in their efficacy and toxicity.[1][5][6] This document details protocols for three common analytical techniques that can be adapted for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is fundamental to method development. The addition of a hydroxyl group to the gentamicin C2 structure will increase its polarity and molecular weight. This will necessitate adjustments to chromatographic conditions and mass spectrometric parameters.
Table 1: Comparison of Physicochemical Properties
| Property | Gentamicin C2 | This compound (Predicted) | Impact on Assay Development |
| Molecular Formula | C20H41N5O7 | C20H41N5O8 | Increased mass-to-charge ratio (m/z) for MS detection. |
| Molecular Weight | 463.57 g/mol | 479.57 g/mol | Requires adjustment of mass spectrometer settings. |
| Polarity | High | Higher | May require modification of mobile phase composition for optimal HPLC separation. |
| UV Absorbance | Lacks a strong chromophore | Lacks a strong chromophore | Necessitates derivatization for UV-Vis detection or the use of alternative detection methods like mass spectrometry or charged aerosol detection.[3][4] |
Recommended Analytical Methods
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
Given that aminoglycosides lack a UV-absorbing chromophore, a derivatization step is necessary for sensitive detection by UV-Vis.[7][8]
This protocol is adapted from a validated method for gentamicin components.[7][8]
-
Sample Preparation and Solid-Phase Extraction (SPE):
-
For plasma or urine samples, perform a solid-phase extraction using a polymer-based SPE cartridge to isolate the aminoglycosides.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample and wash with Tris buffer.
-
Elute the gentamicin components with an appropriate solvent.
-
-
Derivatization:
-
The derivatization can be carried out directly on the SPE cartridge.
-
Add a solution of 1-fluoro-2,4-dinitrobenzene (DNFB) in a suitable organic solvent (e.g., acetonitrile) to the cartridge.
-
Allow the reaction to proceed at a controlled temperature and time to form 2,4-dinitrophenyl (DNP) derivatives.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 4.6 mm, 3.5 µm particle size).[8]
-
Mobile Phase: A gradient of acetonitrile and Tris buffer (pH 7.0) is recommended.[8] Due to the increased polarity of this compound, a lower initial concentration of acetonitrile may be required.
-
Flow Rate: 1.2 mL/min.[8]
-
Column Temperature: 25°C.[8]
-
-
Quantification:
-
Prepare a standard curve using a purified this compound reference standard.
-
Plot the peak area of the DNP-derivatized this compound against the concentration.
-
Determine the concentration of the unknown samples from the standard curve.
-
Caption: Workflow for the quantitative analysis of this compound by HPLC with pre-column derivatization.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high specificity and sensitivity without the need for derivatization, making it a powerful tool for quantifying this compound.
This protocol is based on methods developed for the analysis of gentamicin and its impurities.[9][10][11][12]
-
Sample Preparation:
-
For biological samples, a simple protein precipitation step with acetonitrile containing formic acid is often sufficient.[10]
-
Centrifuge the sample to pellet the precipitated proteins and inject the supernatant.
-
-
LC Conditions:
-
Column: A C18 or a specialized column for aminoglycoside analysis is recommended.[3][10]
-
Mobile Phase: A gradient of methanol or acetonitrile with an acidic modifier like trifluoroacetic acid (TFA) or formic acid in water.[9][11][12] The gradient will need to be optimized to ensure good separation of this compound from other gentamicin components.
-
Flow Rate: A typical flow rate for LC-MS is in the range of 0.2-0.5 mL/min.
-
-
MS Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is effective for aminoglycosides.[10][11]
-
Mass Analyzer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound will need to be determined by infusing a pure standard. The precursor ion will be the protonated molecule [M+H]+.
-
-
Quantification:
-
Prepare a calibration curve using a this compound reference standard.
-
An internal standard, such as a stable isotope-labeled version of the analyte or another aminoglycoside not present in the sample (e.g., tobramycin), should be used to improve accuracy and precision.[10]
-
Caption: Key optimization steps for developing a quantitative LC-MS/MS assay for this compound.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for screening a large number of samples.[13][14][15][16][17] However, the development of a specific ELISA for this compound would require a highly specific monoclonal antibody.
This is a general protocol for a competitive ELISA, which is the most common format for small molecule detection.
-
Plate Coating:
-
Microtiter plates are coated with a this compound-protein conjugate.
-
The plates are then washed and blocked to prevent non-specific binding.
-
-
Competitive Reaction:
-
Standards or samples containing this compound are added to the wells, followed by the addition of a specific primary antibody against this compound.
-
The free this compound in the sample competes with the coated antigen for binding to the antibody.
-
-
Detection:
-
A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
-
Measurement and Quantification:
-
The absorbance is measured using a plate reader.
-
The signal is inversely proportional to the amount of this compound in the sample.
-
A standard curve is generated to quantify the analyte.
-
Caption: Mechanism of action of gentamicin, which involves binding to the A-site of the bacterial 30S ribosomal subunit, leading to inhibition of protein synthesis.
Data Presentation and Quantitative Summary
The quantitative data obtained from these assays should be summarized in a clear and structured format for easy comparison and interpretation.
Table 2: Summary of Assay Performance Characteristics (Hypothetical Data)
| Parameter | HPLC-UV (with Derivatization) | LC-MS/MS | ELISA |
| Linear Range | 0.1 - 20 µg/mL | 1 - 1000 ng/mL | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 1 ng/mL | 0.1 ng/mL |
| Precision (%RSD) | < 10% | < 5% | < 15% |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 85 - 115% |
| Specificity | Moderate | High | High (dependent on antibody) |
| Throughput | Low to Medium | Medium | High |
Conclusion
References
- 1. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usp-pqmplus.org [usp-pqmplus.org]
- 3. pragolab.cz [pragolab.cz]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Pharmacokinetics of Gentamicin C1, C1a, and C2 in Beagles after a Single Intravenous Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Identification of gentamicin impurities by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
- 13. Gentamicin ELISA Kit(KA6306) | Abnova [abnova.com]
- 14. Gentamicin ELISA Kit - Extracellular (ab322084) | Abcam [abcam.com]
- 15. Gentamicin ELISA Kit (ARG82660) - arigo Biolaboratories [arigobio.com]
- 16. Gentamicin ELISA Kit [cellbiolabs.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
protocol for minimum inhibitory concentration (MIC) testing of 2-Hydroxygentamicin C2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of 2-Hydroxygentamicin C2, a derivative of gentamicin, against susceptible bacterial strains. The described methodology adheres to the standards outlined by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of aminoglycosides.
Introduction
This compound is an aminoglycoside antibiotic. Aminoglycosides inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, leading to mistranslation and ultimately cell death.[1][2] Determining the MIC is a critical step in the evaluation of a new antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4][5] This value is essential for assessing the potency of the antibiotic, monitoring the development of resistance, and guiding therapeutic dosage regimens.[6][7] The broth microdilution method is a widely accepted and accurate technique for MIC determination and will be the focus of this protocol.[3][8]
Principle of the Broth Microdilution Method
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.[3][9] Following incubation, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[3][10]
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution testing.
Materials and Reagents
-
This compound (powder form, with known purity/potency)
-
Sterile, 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile deionized water or appropriate solvent for this compound
-
Bacterial strains for testing (e.g., quality control strains and clinical isolates)
-
Quality Control (QC) strains with known MIC ranges for aminoglycosides (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213)[11][12]
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Sterile petri dishes, test tubes, and pipettes
-
Incubator (35°C ± 2°C)
-
Microplate reader or manual reading mirror
Preparation of this compound Stock Solution
-
Determine the required weight of this compound powder. This calculation should account for the potency of the powder. The formula is: Weight (mg) = (Volume (mL) x Concentration (µg/mL)) / Potency (µg/mg)
-
Prepare a stock solution at a high concentration (e.g., 1000 µg/mL). Dissolve the calculated weight of this compound powder in a suitable sterile solvent. For aminoglycosides, sterile deionized water is typically used. Ensure complete dissolution.
-
Sterilize the stock solution. Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution. Aliquot and store at -20°C or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.
Preparation of Bacterial Inoculum
-
Subculture the bacterial strain. From a stock culture, streak the test organism onto a suitable non-selective agar plate (e.g., Tryptic Soy Agar or Blood Agar) and incubate at 35°C ± 2°C for 18-24 hours to obtain isolated colonies.
-
Prepare a bacterial suspension. Select 3-5 well-isolated colonies and suspend them in sterile saline.
-
Standardize the inoculum. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A nephelometer can be used for accurate standardization.[13]
-
Dilute the standardized suspension. Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10] This is typically a 1:100 dilution of the standardized suspension.
Broth Microdilution Procedure
-
Prepare serial dilutions of this compound. In a 96-well microtiter plate, perform twofold serial dilutions of the this compound stock solution in CAMHB to achieve the desired final concentration range (e.g., 64 µg/mL to 0.06 µg/mL). Typically, 50 µL of CAMHB is added to all wells except the first column. Then, 100 µL of the appropriate 2x antibiotic concentration is added to the first well, and serial dilutions are performed by transferring 50 µL from one well to the next.
-
Inoculate the microtiter plate. Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final antibiotic concentrations and bacterial density.
-
Include controls.
-
Growth Control (Positive Control): A well containing only CAMHB and the bacterial inoculum (no antibiotic).
-
Sterility Control (Negative Control): A well containing only CAMHB (no bacteria or antibiotic).
-
-
Incubate the plate. Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.[8]
Reading and Interpreting the Results
-
Examine the control wells. Before reading the test wells, check the control wells. The sterility control should show no growth, and the growth control should show visible turbidity.
-
Determine the MIC. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[3][10] This can be determined by visual inspection using a reading mirror or by measuring the optical density (OD) with a microplate reader.
-
Record the results. Record the MIC value in µg/mL.
Data Presentation
Quantitative data from MIC testing should be summarized in a clear and structured table for easy comparison.
Table 1: Example MIC Data for this compound
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Gentamicin MIC (µg/mL) (Reference) | QC MIC Range (µg/mL) |
| Escherichia coli | 25922 | 0.5 | 0.25-1.0 | 0.25-1.0 |
| Pseudomonas aeruginosa | 27853 | 1 | 0.5-2.0 | 0.5-2.0 |
| Staphylococcus aureus | 29213 | 0.25 | 0.12-1.0 | 0.12-1.0 |
| Clinical Isolate 1 (K. pneumoniae) | N/A | 4 | >16 | N/A |
| Clinical Isolate 2 (E. faecalis) | N/A | 16 | >32 | N/A |
Note: The MIC values for this compound and the reference gentamicin are hypothetical and should be determined experimentally. The QC MIC ranges are based on CLSI guidelines for gentamicin.
Quality Control
It is imperative to perform quality control testing with each batch of MIC assays to ensure the accuracy and reproducibility of the results.[12][13] This involves testing standard QC strains with well-defined MIC ranges for the class of antibiotic being tested.[11][14] The obtained MIC values for the QC strains must fall within the acceptable ranges as defined by CLSI or other relevant bodies.[12] If the QC results are out of range, the test results for the clinical isolates are considered invalid, and the assay should be repeated.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution MIC testing protocol.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Testing.
This detailed protocol provides a robust framework for researchers to accurately determine the in vitro activity of this compound against a panel of bacterial isolates. Adherence to standardized procedures and rigorous quality control are paramount for generating reliable and reproducible data.
References
- 1. journals.asm.org [journals.asm.org]
- 2. clsi.org [clsi.org]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. idexx.com [idexx.com]
- 5. idexx.dk [idexx.dk]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microdilution aminoglycoside susceptibility testing of Pseudomonas aeruginosa and Escherichia coli: correlation between MICs of clinical isolates and quality control organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbiologyclass.net [microbiologyclass.net]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. journals.asm.org [journals.asm.org]
Application Notes and Protocols for 2-Hydroxygentamicin C2 Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of 2-Hydroxygentamicin C2 in biological matrices. The following methods are based on established procedures for the analysis of gentamicin and its components, and are expected to be directly applicable to this compound due to its structural similarity. It is recommended to validate these methods for the specific analyte and matrix of interest.
Introduction
This compound is an aminoglycoside antibiotic. Accurate and reliable quantification of this analyte in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and clinical studies. Due to the polar nature of aminoglycosides and the complexity of biological samples, efficient sample preparation is paramount to minimize matrix effects and achieve desired sensitivity and specificity, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This document outlines two common and effective sample preparation techniques: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of gentamicin components in biological matrices using the described sample preparation methods. This data can be used as a benchmark for method development and validation for this compound.
Table 1: Performance of Protein Precipitation (PPT) Method
| Parameter | Matrix | Typical Value | Reference |
| Recovery | Serum | 91.6 - 102.0% | [3] |
| Lower Limit of Quantification (LLOQ) | Serum | 19.5 ng/mL | [4] |
| Linearity Range | Serum | 19.5 - 2500 ng/mL | [4] |
| Inter-assay Precision (CV) | Serum | < 15% | [3] |
Table 2: Performance of Solid-Phase Extraction (SPE) Method
| Parameter | Matrix | Typical Value | Reference |
| Recovery | Plasma | ~72% | [5] |
| Recovery | Urine | ~98% | [5] |
| Lower Limit of Quantification (LLOQ) | Plasma & Urine | 0.1 mg/L (100 ng/mL) | [5] |
| Linearity Range | Plasma & Urine | 0.1 - 50 mg/L | [5] |
| Inter-assay Precision (CV) | Plasma | 8.8 - 10.0% |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples
This protocol describes a simple and rapid method to remove proteins from plasma or serum samples prior to LC-MS/MS analysis.
Materials:
-
Biological matrix (plasma or serum)
-
Acetonitrile (ACN), HPLC grade, acidified with 0.1% formic acid
-
Internal Standard (IS) solution (e.g., a structural analog of this compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 50 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.[3]
-
Add 100 µL of acidified acetonitrile containing the internal standard. The ratio of sample to precipitation solvent may need optimization but a 1:2 or 1:3 ratio is a good starting point.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma and Urine Samples
This protocol provides a more selective cleanup of plasma and urine samples, which can help in reducing matrix effects and improving sensitivity.[5]
Materials:
-
Biological matrix (plasma or urine)
-
Polymeric cation exchange SPE cartridges
-
Tris buffer (0.17 mol/L, pH 10.0 and pH 12.0)
-
Methanol, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Derivatization reagent (e.g., 1-fluoro-2,4-dinitrobenzene - FDNB)
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
For plasma: Dilute 1.0 mL of plasma with 5.0 mL of Tris buffer (pH 12.0).
-
For urine: Dilute 1.0 mL of urine with 5.0 mL of Tris buffer (pH 12.0).
-
-
SPE Cartridge Conditioning:
-
Condition the polymeric SPE cartridge by passing 1 mL of methanol followed by 1 mL of Tris buffer (pH 10.0). Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a low flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of Tris buffer (pH 10.0) to remove unretained interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analyte with 2 mL of methanol into a clean collection tube.
-
-
Derivatization (if required for detection method):
-
The protocol from which this is adapted uses a post-elution derivatization step with FDNB for UV detection.[5] For LC-MS/MS analysis, derivatization might not be necessary but can be employed to improve chromatographic retention and sensitivity. If using this step, the eluate is typically evaporated and reconstituted in the derivatization agent.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Protein Precipitation (PPT) Workflow for Biological Samples.
Caption: Solid-Phase Extraction (SPE) Workflow for Biological Samples.
References
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography-tandem mass spectrometry method for quantification of gentamicin and its individual congeners in serum and comparison results with two immunoanalytical methods (fluorescence polarization immunoassay and chemiluminiscent microparticle immunoassay) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for 2-Hydroxygentamicin C2 in Experimental Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin is a widely used aminoglycoside antibiotic consisting of a mixture of several related components, primarily Gentamicin C1, C1a, C2, C2a, and C2b.[1] These components exhibit varying degrees of antibacterial activity and toxicity.[2] 2-Hydroxygentamicin C2 is one of these key components. Understanding the specific characteristics of this compound is crucial for targeted drug development and for designing effective treatment strategies in preclinical experimental infection models.
These application notes provide an overview of the available data on this compound and offer detailed protocols for its evaluation in common murine infection models. It is important to note that while pharmacokinetic data for individual gentamicin components are available, direct comparative studies on the in vivo efficacy of isolated this compound are limited in publicly available literature. The provided protocols are therefore based on established methodologies for aminoglycoside evaluation and should be adapted as necessary.
In Vitro Antibacterial Activity
Studies have shown that the different gentamicin C components generally exhibit comparable antibacterial activity against wild-type Gram-negative pathogens.[2] The following table summarizes the Minimum Inhibitory Concentrations (MICs) for various gentamicin components against key bacterial strains.
Table 1: Comparative In Vitro Antibacterial Activity of Gentamicin Components (MIC, μg/mL)
| Organism | Gentamicin C1 | Gentamicin C1a | Gentamicin C2 | Gentamicin C2a |
| Escherichia coli (ATCC 25922) | 1 | 1 | 1 | 1 |
| Klebsiella pneumoniae (ATCC 43816) | 1 | 1 | 1 | 1 |
| Pseudomonas aeruginosa (ATCC 27853) | 1 | 1 | 1 | 2 |
| Staphylococcus aureus (ATCC 29213) | 0.5 | 0.5 | 0.5 | 0.5 |
Data synthesized from a study by A. F. Vydrin et al. (2003) and another by J. Haddad et al. (2001) as cited in a 2023 review.[2]
Pharmacokinetics in Animal Models
Pharmacokinetic studies of the gentamicin complex have been conducted in various animal models, providing insights into the absorption, distribution, metabolism, and excretion of its individual components. The following table presents a summary of key pharmacokinetic parameters for Gentamicin C2 in piglets.
Table 2: Pharmacokinetic Parameters of Gentamicin C2 in Piglets Following a Single Intramuscular Administration
| Parameter | Healthy Piglets | Infected Piglets |
| Cmax (µg/mL) | 11.23 ± 1.21 | 9.41 ± 1.13 |
| Tmax (h) | 0.50 ± 0.00 | 0.50 ± 0.00 |
| AUC (0-24h) (h·µg/mL) | 97.43 ± 10.25 | 62.31 ± 7.54 |
| t1/2 (h) | 19.34 ± 5.43 | 12.87 ± 0.12 |
| Cl/F (mL/h/kg) | 102.64 ± 10.84 | 160.49 ± 19.34 |
Data from a study on the comparative pharmacokinetics of gentamicin components in healthy and infected piglets.[3]
Experimental Protocols for In Vivo Efficacy Assessment
The following are detailed protocols for two standard experimental infection models to evaluate the in vivo efficacy of this compound.
Murine Sepsis Model
This model is used to assess the efficacy of an antimicrobial agent in a systemic infection.
Protocol 1: Murine Sepsis Model
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Bacterial Strain: A clinically relevant strain of Pseudomonas aeruginosa or Klebsiella pneumoniae.
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar medium.
-
Inoculate a single colony into Mueller-Hinton Broth (MHB) and incubate at 37°C with shaking until it reaches the mid-logarithmic phase of growth.
-
Wash the bacterial cells twice with sterile phosphate-buffered saline (PBS) by centrifugation.
-
Resuspend the pellet in sterile PBS and adjust the bacterial density to the desired concentration (e.g., 1 x 10^7 CFU/mL). The final inoculum concentration should be confirmed by plating serial dilutions.
-
-
Infection:
-
Inject each mouse intraperitoneally (IP) with 0.1 mL of the bacterial suspension.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 1 or 2 hours), administer this compound subcutaneously (SC) or intravenously (IV).
-
A range of doses should be tested to determine the effective dose (ED50).
-
Include a vehicle control group (e.g., sterile saline).
-
-
Monitoring and Endpoints:
-
Monitor the mice for signs of illness and mortality for a period of 7 days.
-
The primary endpoint is survival.
-
For bacterial load determination, a separate cohort of animals can be euthanized at specific time points (e.g., 24 hours post-infection), and blood, spleen, and liver can be collected for bacterial enumeration by plating serial dilutions of tissue homogenates.
-
Caption: Workflow for the murine sepsis model.
Neutropenic Thigh Infection Model
This model is particularly useful for evaluating the efficacy of antibiotics in an immunocompromised host, focusing on a localized infection.
Protocol 2: Neutropenic Thigh Infection Model
-
Animal Model: Female ICR mice (6-8 weeks old).
-
Immunosuppression:
-
Induce neutropenia by administering cyclophosphamide intraperitoneally at 150 mg/kg four days before infection and 100 mg/kg one day before infection.
-
-
Bacterial Strain and Inoculum Preparation:
-
Follow the same procedure as in the murine sepsis model to prepare the bacterial inoculum.
-
-
Infection:
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh muscle.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), begin treatment with this compound administered subcutaneously or intravenously.
-
Treatment can be a single dose or multiple doses over a 24-hour period.
-
Include a vehicle control group.
-
-
Endpoint:
-
At 24 hours after the initiation of treatment, euthanize the mice.
-
Aseptically remove the entire thigh muscle.
-
Homogenize the thigh tissue in a known volume of sterile PBS.
-
Determine the number of viable bacteria by plating serial dilutions of the homogenate.
-
The primary endpoint is the reduction in bacterial load (log10 CFU/thigh) compared to the control group.
-
Caption: Workflow for the neutropenic thigh infection model.
Signaling Pathways and Mechanisms of Action
Gentamicin and its components, including this compound, primarily exert their antibacterial effect by binding to the 30S ribosomal subunit of bacteria. This interaction interferes with protein synthesis, leading to the production of non-functional or truncated proteins and ultimately bacterial cell death.
Caption: Mechanism of action of this compound.
Conclusion
References
- 1. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Pharmacokinetics of Gentamicin C1, C1a and C2 in Healthy and Infected Piglets - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Hydroxygentamicin C2 Purification Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 2-Hydroxygentamicin C2.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in purifying this compound?
A1: The primary challenge is its separation from other closely related gentamicin components and impurities. Due to their structural similarities, achieving high purity while maintaining a high yield can be difficult.
Q2: Which chromatographic techniques are most effective for this compound purification?
A2: High-Speed Counter-Current Chromatography (HSCCC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC) are among the most effective techniques. The choice depends on the scale of purification, the desired purity, and the available equipment.
Q3: How critical is pH control during the purification process?
A3: pH control is crucial as it dictates the ionization state of this compound, which in turn affects its solubility and interaction with the stationary phase in chromatography.[1] Maintaining an optimal pH is key to achieving good separation and yield.
Q4: Can I use UV detection for this compound?
A4: this compound lacks a strong chromophore, making direct UV detection challenging. Derivatization with agents like 1-fluoro-2,4-dinitrobenzene (FDNB) can be employed to allow for UV absorbance detection.[2] Alternatively, mass spectrometry (MS) or evaporative light scattering detection (ELSD) can be used for detection without derivatization.
Troubleshooting Guides
Issue 1: Low Purification Yield
Low recovery of this compound can be a significant issue. The following guide provides a systematic approach to troubleshooting this problem.
Caption: Troubleshooting workflow for low this compound purification yield.
Issue 2: Poor Purity and Co-eluting Impurities
Achieving the desired level of purity is often hampered by co-eluting gentamicin analogs. This guide provides steps to improve the resolution and purity of your target compound.
Caption: Troubleshooting workflow for poor purity in this compound purification.
Quantitative Data Summary
The following table summarizes quantitative data from different purification methods for gentamicin components, providing a comparison of their effectiveness.
| Purification Method | Stationary/Solvent System | Starting Material | Yield of Gentamicin C2/C2a | Purity of Gentamicin C2/C2a | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | n-butanol/10% aqueous ammonia solution (50:50, v/v) | 30 mg Gentamicin Powder | 12.6 mg (42%) | >95% | [3] |
| Solid-Phase Extraction (SPE) & HPLC | Polymer Phase SPE, Reversed-Phase HPLC | Biological Matrix (Plasma/Urine) | 72% (Plasma), 98% (Urine) - Recovery of total gentamicins | Not specified for individual components | [1][2] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Atlantis Premier BEH Z-HILIC Column | Ophthalmic Gentamicin Drug Formulation | Not specified | Not specified | [4] |
Experimental Protocols
High-Speed Counter-Current Chromatography (HSCCC) Protocol for Gentamicin Component Purification
This protocol is adapted from a published method for the preparative purification of gentamicin components.[3]
Objective: To purify Gentamicin C1a, C2/2a, and C1 from a standard powder.
Instrumentation:
-
HSCCC Model: CCC-1000 (multi-layer coil planet centrifuge)
-
Detector: LCMS-2020EV quadrupole mass spectrometer with an electrospray ionization (ESI) source
Solvent System:
-
Two-phase solvent system: n-butanol/10% aqueous ammonia solution (50:50, v/v)
Procedure:
-
Solvent System Preparation: Mix equal volumes of n-butanol and 10% aqueous ammonia solution. Equilibrate the mixture at room temperature and separate the two phases before use.
-
HSCCC System Preparation:
-
Fill the entire column with the upper phase (stationary phase).
-
Rotate the apparatus at the desired speed.
-
Pump the lower phase (mobile phase) into the column at a specific flow rate.
-
-
Sample Preparation: Dissolve the gentamicin powder in a suitable volume of the biphasic solvent system.
-
Injection and Elution:
-
Inject the sample solution into the column.
-
Continue to pump the mobile phase through the column.
-
-
Detection and Fraction Collection:
-
Monitor the effluent with the ESI-MS detector in positive ionization mode (scan m/z 100-500).
-
Collect fractions based on the chromatogram peaks corresponding to Gentamicin C1a (m/z 450), C2/2a (m/z 464), and C1 (m/z 478).
-
-
Purity Analysis: Analyze the collected fractions using LC/MS to confirm the purity of each component.
Solid-Phase Extraction (SPE) and HPLC for Gentamicin Analysis
This protocol outlines a general procedure for the extraction and analysis of gentamicin components from biological matrices, which can be adapted for purification assessment.[1][2]
Objective: To extract and quantify gentamicin components from plasma or urine.
Materials:
-
Solid-Phase Extraction Cartridges: Polymer phase
-
Tris buffer
-
Derivatization agent: 1-fluoro-2,4-dinitrobenzene (FDNB)
-
HPLC system with UV detector
-
Reversed-phase C18 column
Procedure:
-
Sample Pre-treatment: Dilute the biological sample (plasma or urine) with Tris buffer.
-
Solid-Phase Extraction:
-
Condition the SPE cartridge.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
-
Derivatization (on-cartridge):
-
Pass the FDNB solution through the cartridge to derivatize the retained gentamicin components.
-
-
Elution: Elute the derivatized gentamicin components from the cartridge with a suitable solvent.
-
HPLC Analysis:
-
Inject the eluate into the HPLC system.
-
Separate the 2,4-dinitrophenyl derivatives using a reversed-phase C18 column.
-
Quantify the components by monitoring the UV absorbance at 365 nm.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Method for Non-derivatized Gentamicin Components
This protocol is based on a method for the analysis of non-derivatized gentamicin components.[4]
Objective: To separate gentamicin components without the need for derivatization.
Instrumentation:
-
UPLC/HPLC system with a mass spectrometer (MS) detector
-
HILIC Column: e.g., Atlantis™ Premier BEH™ Z-HILIC Column
Mobile Phase:
-
Isocratic elution with an optimized aqueous/organic mobile phase (e.g., a specific percentage of aqueous solution in acetonitrile).
Procedure:
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase.
-
Chromatographic Separation:
-
Equilibrate the HILIC column with the mobile phase.
-
Inject the sample.
-
Perform an isocratic elution.
-
-
Detection: Detect the separated components using a mass spectrometer. This allows for the direct detection of the non-derivatized molecules.
References
- 1. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN106317132A - Aminoglycoside antibiotics separation and purification method - Google Patents [patents.google.com]
Technical Support Center: 2-Hydroxygentamicin C2 Antibacterial Assays
Disclaimer: Information regarding "2-Hydroxygentamicin C2" is limited in publicly available scientific literature. This guide is based on established principles and common issues encountered in antibacterial assays for the gentamicin complex. These recommendations should be adapted as necessary based on empirical data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary methods for determining the antibacterial activity of this compound?
A1: The two most common and internationally recognized methods for determining the in vitro susceptibility of bacteria to antimicrobial agents like this compound are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method.[1][2][3][4] The broth microdilution method is a quantitative method that provides the lowest concentration of the agent that inhibits visible bacterial growth, while the disk diffusion method is a qualitative or semi-quantitative method that provides a zone of inhibition that correlates with the susceptibility of the microorganism.[1][2][3]
Q2: Which quality control (QC) strains should I use for my this compound assays?
A2: Standard ATCC® (American Type Culture Collection) strains are recommended for routine quality control of antibacterial susceptibility testing. For gentamicin and other aminoglycosides, the following strains are commonly used:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 25923™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Enterococcus faecalis ATCC® 29212™
These strains have well-established, expected ranges for MIC values and disk diffusion zone diameters for gentamicin, which can serve as a baseline for assays with this compound.[5][6][7][8]
Q3: How should this compound be stored to ensure its stability?
Troubleshooting Guides
Broth Microdilution (MIC) Assay Issues
Q4: My MIC results for the QC strains are consistently out of the expected range. What could be the cause?
A4: Out-of-range MIC results can stem from several factors. Here are the most common issues and how to troubleshoot them:
-
Inoculum Preparation: The bacterial suspension's turbidity is critical. An inoculum that is too dense will lead to falsely high MICs, while a sparse inoculum can result in falsely low MICs. Ensure you are accurately preparing your inoculum to a 0.5 McFarland standard.[9]
-
Media Composition: The pH and cation concentration (especially Ca²⁺ and Mg²⁺) of the Mueller-Hinton Broth (MHB) can significantly affect the activity of aminoglycosides against Pseudomonas aeruginosa.[9] Use of a different medium can also lead to inconsistent results. Always use the recommended medium and verify the pH is between 7.2 and 7.4.[4]
-
Antibiotic Dilution: Errors in the serial dilution of this compound can lead to incorrect MIC values. Double-check your calculations and pipetting technique.
-
Incubation Conditions: Incubation time and temperature are crucial. For most bacteria, incubate at 35°C ± 2°C for 16-20 hours. Incubation in a CO₂-enriched atmosphere can lower the pH of the medium and affect the drug's activity.[9]
Q5: I am observing "skipped wells" in my MIC assay, where there is growth at a higher concentration but no growth at a lower one. What does this mean?
A5: Skipped wells can be due to a few reasons:
-
Contamination: A contaminating microorganism that is resistant to the antibiotic may be present. Check the purity of your inoculum.
-
Pipetting Error: An error in pipetting the antibiotic or the inoculum can lead to an anomalous result in a single well.
-
Drug Precipitation: At higher concentrations, the compound may precipitate out of solution, reducing its effective concentration. Check the solubility of this compound in your test medium.
In the case of skipped wells, the MIC should be read as the lowest concentration that inhibits visible growth, but the entire test should be repeated to ensure accuracy.
Disk Diffusion Assay Issues
Q6: The zones of inhibition for my QC strains are too large or too small. What should I check?
A6: Incorrect zone sizes are a common issue in disk diffusion assays. Consider the following factors:
-
Agar Depth: The depth of the Mueller-Hinton Agar (MHA) should be uniform and at 4 mm. If the agar is too shallow, the zones will be larger, and if it's too deep, the zones will be smaller.[1][3]
-
Inoculum Density: As with the MIC assay, the inoculum must be standardized to a 0.5 McFarland turbidity. A lighter inoculum will produce larger zones, and a heavier inoculum will result in smaller zones.[2][9]
-
Disk Potency: Ensure that the antibiotic disks have been stored correctly (at -20°C to +8°C with a desiccant) and have not expired.[3]
-
Incubation Time and Temperature: Adhere to the standard incubation conditions (35°C ± 2°C for 16-20 hours).[2]
-
Time Between Inoculation and Disk Application: The antibiotic disks should be applied to the inoculated plates within 15 minutes. A delay can allow the bacteria to begin growing before the antibiotic has had a chance to diffuse.[10]
Q7: I see colonies growing within the zone of inhibition. How should I interpret this?
A7: Growth within the zone of inhibition can indicate a few things:
-
Mixed Culture: The original inoculum may have been contaminated with a more resistant organism. Re-isolate the colonies and repeat the test.
-
Resistant Subpopulation: The bacterial population may contain resistant mutants. This is a valid result and indicates resistance.
-
Incorrect Reading: Faint growth or a haze should be interpreted according to standardized guidelines. In some cases, for certain drug-bug combinations, this can be significant.
Quantitative Data
Table 1: Quality Control Ranges for Gentamicin MIC Assays
| Quality Control Strain | ATCC® Number | MIC Range (µg/mL) |
| Escherichia coli | 25922 | 0.25 - 1 |
| Staphylococcus aureus | 25923 | 0.12 - 1 |
| Pseudomonas aeruginosa | 27853 | 0.5 - 2 |
| Enterococcus faecalis | 29212 | 4 - 16 |
Data is based on CLSI (Clinical and Laboratory Standards Institute) guidelines for gentamicin. Ranges for this compound may vary.
Table 2: Quality Control Ranges for Gentamicin Disk Diffusion Assays (10 µg disk)
| Quality Control Strain | ATCC® Number | Zone Diameter Range (mm) |
| Escherichia coli | 25922 | 19 - 26 |
| Staphylococcus aureus | 25923 | 19 - 27 |
| Pseudomonas aeruginosa | 27853 | 16 - 21 |
| Enterococcus faecalis | 29212 | 10 - 16 |
Data is based on CLSI guidelines for gentamicin. Ranges for this compound may vary.
Experimental Protocols
Broth Microdilution MIC Assay Protocol
-
Prepare Inoculum: Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate. Suspend in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension should be used within 15 minutes.
-
Dilute Inoculum: Dilute the standardized inoculum in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Prepare Antibiotic Dilutions: Perform serial twofold dilutions of this compound in MHB in a 96-well microtiter plate. The final volume in each well should be 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculate Plate: Add 100 µL of the diluted bacterial suspension to each well, except for the sterility control.
-
Incubate: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Disk Diffusion Assay Protocol
-
Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.
-
Inoculate Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Apply Antibiotic Disk: Aseptically apply a this compound disk to the surface of the agar. Gently press the disk down to ensure complete contact with the agar.
-
Incubate: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition to the nearest millimeter.
Visualizations
Caption: Troubleshooting workflow for unexpected antibacterial assay results.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. mymicrolab.com [mymicrolab.com]
- 3. tmmedia.in [tmmedia.in]
- 4. goldbio.com [goldbio.com]
- 5. Analysis of a single reference strain for determination of gentamicin regression line constants and inhibition zone diameter breakpoints in quality control of disk diffusion antibiotic susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cms.gov [cms.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Analysis of a single reference strain for determination of gentamicin regression line constants and inhibition zone diameter breakpoints in quality control of disk diffusion antibiotic susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asm.org [asm.org]
- 10. cgspace.cgiar.org [cgspace.cgiar.org]
improving resolution of 2-Hydroxygentamicin C2 peaks in chromatography
Welcome to the Technical Support Center for Chromatographic Analysis of Gentamicin. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you improve the chromatographic resolution of 2-Hydroxygentamicin C2 and other closely related gentamicin components.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic analysis of this compound and other gentamicin components?
A: The main challenges stem from the inherent properties of aminoglycosides like gentamicin. These compounds are highly polar, non-volatile, and lack a strong UV-absorbing chromophore, which makes them difficult to retain and separate using conventional reversed-phase liquid chromatography (RPLC) and challenging to detect with standard UV detectors.[1][2] The structural similarity among the gentamicin C components (C1, C1a, C2, C2a, C2b) and related impurities requires highly selective methods to achieve baseline resolution.[3][4]
Q2: What are the most effective chromatographic strategies for separating these components?
A: Two primary strategies have proven effective:
-
Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC): This is a widely used technique where an ion-pairing agent, typically a volatile perfluorinated carboxylic acid like trifluoroacetic acid (TFA), is added to the mobile phase.[3][5] The agent forms a hydrophobic ion pair with the positively charged amino groups of gentamicin, enhancing retention on a C18 or similar reversed-phase column.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[7][8] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This technique is particularly advantageous when coupled with mass spectrometry (MS) because it avoids non-volatile ion-pairing agents that can cause ion suppression.[9] Zwitterionic HILIC columns have shown satisfactory separation and sensitivity for aminoglycosides.[10]
Q3: Why is derivatization sometimes required, and what are the modern alternatives?
A: Derivatization, either pre- or post-column, is a traditional approach to attach a chromophore or fluorophore to the gentamicin molecules, enabling sensitive detection by UV or fluorescence detectors.[1][11] However, this process can be time-consuming.[2] Modern alternatives that do not require derivatization include:
-
Evaporative Light Scattering Detection (ELSD)[7]
Q4: What are the advantages of HILIC compared to IP-RPLC for this analysis?
A: HILIC offers several advantages over IP-RPLC, especially for MS-based detection. It is more compatible with mass spectrometry because it avoids the use of ion-pairing agents like TFA or heptafluorobutyric acid (HFBA), which are known to cause strong ion suppression and contaminate the MS instrument.[9] HILIC can also provide excellent retention and separation of highly polar compounds without the need for such additives.
Troubleshooting Guide: Improving Peak Resolution
Q5: My this compound peak is co-eluting with an adjacent peak (e.g., Gentamicin C2a or C2b). What are the first steps to improve resolution?
A: Poor resolution between closely eluting isomers is a common issue. A systematic approach, adjusting one parameter at a time, is crucial.[12] The most impactful parameters to adjust are mobile phase composition, column chemistry, and temperature.
The following diagram outlines a logical workflow for troubleshooting poor peak resolution.
Caption: A logical workflow for troubleshooting poor chromatographic peak resolution.
Q6: How does adjusting the mobile phase improve the separation of gentamicin components?
A: Mobile phase composition is a powerful tool for optimizing selectivity (α) and retention (k).[13][14]
-
For IP-RPLC: The concentration of the ion-pairing agent is critical. Increasing the concentration of an agent like TFA can significantly increase the retention time and improve the resolution between gentamicin congeners.[5] For example, increasing TFA concentration from 40 mM to 100 mM can improve the resolution between key peaks by over 25%.[5]
-
For HILIC: The ionic strength and pH of the aqueous portion of the mobile phase are key. For aminoglycosides, using an ammonium formate buffer is common.[7] Increasing the buffer concentration can enhance peak shape and resolution, although very high concentrations may negatively impact MS detector performance.[7] A lower pH of around 4 is often considered optimal.[7]
Table 1: Effect of Ion-Pairing Agent (TFA) Concentration on Resolution in IP-RPLC
| Parameter | 40 mM TFA | 100 mM TFA |
|---|---|---|
| Resolution (Sisomicin / C1a) | 1.32 | 2.50 |
| Resolution (C2 / C2b) | 3.50 | 4.40 |
(Data synthesized from Thermo Fisher Application Note 72647)[5]
Q7: Can column temperature be used to enhance resolution?
A: Yes, temperature affects mobile phase viscosity and analyte interaction with the stationary phase.[12][13]
-
Increasing Temperature: Generally shortens analysis time but may decrease resolution.[5]
-
Decreasing Temperature: Can increase retention and may improve resolution, but at the cost of longer run times.[12]
For robust separations of gentamicin, operating at an elevated temperature (e.g., 60 °C) can provide a fast analysis while still maintaining sufficient resolution between all major components and impurities.[5]
Table 2: Effect of Column Temperature on Resolution in IP-RPLC
| Parameter | 30 °C | 60 °C |
|---|---|---|
| Analysis Time | > 30 min | < 22 min |
| Resolution (Sisomicin / C1a) | 2.58 | 1.59 |
| Resolution (C2 / C2b) | 4.51 | 3.16 |
(Data synthesized from Thermo Fisher Application Note 72647)[5]
Q8: What type of column should I use for my analysis?
A: Column selection is critical for achieving the desired separation.[13]
-
For IP-RPLC: Use a C18 column specifically designed to be stable under the highly acidic conditions required for aminoglycoside analysis (e.g., 100 mM TFA).[5] These columns offer superior resistance to hydrolysis of the bonded phase.
-
For HILIC: A zwitterionic stationary phase (e.g., sulfobetaine) is highly effective.[7][10] This type of phase provides good retention for highly polar chemicals like gentamicin and allows for excellent separation of the closely related components.[7] Using columns with smaller particle sizes can also increase efficiency and improve resolution, though this may increase backpressure.[14][15]
Experimental Protocols
The following diagram illustrates a generalized workflow for the chromatographic analysis of gentamicin.
Caption: A high-level workflow for gentamicin analysis from preparation to reporting.
Protocol 1: High-Resolution IP-RPLC Method
This protocol is based on a rugged method using a specialized acid-resistant C18 column and is suitable for CAD or electrochemical detection.[5]
-
Column: Thermo Scientific™ Acclaim™ AmG C18, 3 µm, 4.6 x 150 mm.
-
Mobile Phase: Isocratic elution with 100 mM Trifluoroacetic Acid (TFA) in deionized water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C (can be increased to 60 °C for faster analysis if resolution permits).[5]
-
Detector: Charged Aerosol Detector (CAD) or Pulsed Electrochemical Detector (PED).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve gentamicin sulfate standard or sample in the mobile phase to a final concentration of approximately 200 µg/mL.[5]
-
Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject the sample. c. The five major gentamicin congeners (C1, C1a, C2, C2a, C2b) should be well-resolved.[5]
Protocol 2: HILIC-MS Method for Gentamicin Components
This protocol is ideal for selective and sensitive analysis, leveraging a zwitterionic HILIC column coupled with a mass spectrometer.[7]
-
Column: Waters™ Atlantis™ Premier BEH Z-HILIC, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase: Isocratic elution with 80 mM ammonium formate in 85:15 (v/v) acetonitrile:water.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Mass Spectrometer (e.g., Waters ACQUITY QDa).
-
Ionization Mode: Electrospray Ionization (ESI) Positive.
-
Acquisition: Selected Ion Recording (SIR) of the respective m/z values for gentamicin components.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dilute the gentamicin sample in a solution of 75:25 (v/v) acetonitrile:water to an appropriate concentration for MS detection.
-
Procedure: a. Equilibrate the column with the mobile phase until the pressure and MS baseline are stable. b. Inject the sample. c. This method should achieve baseline separation of the four main components (C1, C1a, C2, C2a) with resolution values greater than 1.3.[7]
References
- 1. scispace.com [scispace.com]
- 2. Determination of Gentamicin Sulphate Composition and Related Substances in Pharmaceutical Preparations by LC with Charged Aerosol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. separationmethods.com [separationmethods.com]
- 5. pragolab.cz [pragolab.cz]
- 6. Determination of Aminoglycosides by Ion-Pair Liquid Chromatography with UV Detection: Application to Pharmaceutical Formulations and Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromtech.com [chromtech.com]
Technical Support Center: 2-Hydroxygentamicin C2 MIC Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Minimum Inhibitory Concentration (MIC) testing protocols for 2-Hydroxygentamicin C2.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an MIC assay?
A1: For novel aminoglycoside derivatives like this compound, it is advisable to start with a broad concentration range to determine the potent range for the microorganisms being tested. A common starting range for aminoglycosides is 0.016 to 256 µg/mL[1]. This wide range helps in identifying the MIC for both susceptible and potentially resistant strains.
Q2: Which quality control (QC) strains should I use for this compound MIC testing?
A2: As there are no specific established QC ranges for this compound, it is recommended to use standard QC strains for aminoglycoside susceptibility testing as recommended by authorities like EUCAST and CLSI.[2][3] These strains help ensure the reliability and reproducibility of your MIC assay.[4] The table below provides a list of recommended QC strains and their expected MIC ranges for gentamicin, which can be used as a preliminary guide.
Q3: What are the critical factors that can affect the outcome of a this compound MIC test?
A3: Several factors can influence the results of an aminoglycoside MIC test. These include:
-
Inoculum preparation and density: The concentration of the bacterial inoculum must be standardized to ensure reproducible results.[5][6]
-
Growth medium: The composition of the Mueller-Hinton broth, including cation concentration and pH, can significantly impact the activity of aminoglycosides.[6]
-
Incubation conditions: Temperature, time, and atmospheric conditions (e.g., CO2 levels) must be carefully controlled.[1][5]
-
Purity and stability of this compound: Ensure the compound is of high purity and has been stored correctly to maintain its activity.
-
Bacterial physiology: The metabolic state of the bacteria can affect their susceptibility to aminoglycosides.[7][8]
Q4: How should I interpret the MIC results for this compound?
A4: The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[9][10] The interpretation of whether a specific MIC value indicates susceptibility, intermediate resistance, or resistance depends on established clinical breakpoints.[9][11] For a new compound like this compound, these breakpoints have not yet been established. Initially, results can be compared to the breakpoints of gentamicin for the same bacterial species as a preliminary assessment.[12]
Troubleshooting Guides
This section addresses common problems encountered during this compound MIC testing.
Issue 1: No bacterial growth in the positive control well.
| Possible Cause | Troubleshooting Step |
| Incorrect inoculum preparation | 1. Verify the McFarland standard used for inoculum preparation.2. Ensure the bacterial culture is fresh and viable.3. Re-culture the organism and repeat the inoculum preparation. |
| Inactive growth medium | 1. Check the expiry date of the Mueller-Hinton broth.2. Use a fresh batch of medium.3. Confirm the medium was prepared and stored correctly. |
| Incubator malfunction | 1. Verify the incubator temperature and CO2 levels (if applicable).2. Use a calibrated thermometer to check the temperature. |
Issue 2: Inconsistent or variable MIC values between replicates.
| Possible Cause | Troubleshooting Step |
| Pipetting errors | 1. Ensure pipettes are properly calibrated.2. Use reverse pipetting for viscous solutions.3. Be careful to avoid introducing air bubbles. |
| Inhomogeneous bacterial suspension | 1. Vortex the bacterial suspension thoroughly before inoculation.2. Ensure the inoculum is evenly distributed in each well. |
| Contamination | 1. Use aseptic techniques throughout the procedure.2. Check for contamination in the bacterial culture and medium. |
| Edge effect in microplate | 1. Avoid using the outermost wells of the microplate if evaporation is a concern.2. Ensure proper sealing of the plate during incubation. |
Issue 3: Unexpectedly high MIC values or apparent resistance.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | 1. Prepare fresh stock solutions of the compound.2. Verify the storage conditions of the stock solution and powder.3. Consider performing a bioassay to confirm the activity of the compound. |
| Presence of resistance mechanisms | 1. The bacterial strain may possess intrinsic or acquired resistance to aminoglycosides, such as enzymatic modification, ribosomal mutations, or efflux pumps.[13] |
| Incorrect MIC reading | 1. Ensure proper lighting when reading the plates.2. Use a reading mirror or an automated plate reader to aid in determining the endpoint. |
| High inoculum density | 1. Re-check the standardization of the bacterial inoculum. An overly dense inoculum can lead to higher MIC values. |
Data Presentation
Table 1: Recommended Quality Control Strains and Expected Gentamicin MIC Ranges
| Quality Control Strain | CLSI Expected MIC Range (µg/mL) for Gentamicin | EUCAST Expected MIC Range (µg/mL) for Gentamicin |
| Escherichia coli ATCC 25922 | 0.25 - 2 | 0.25 - 1 |
| Pseudomonas aeruginosa ATCC 27853 | 0.5 - 4 | 1 - 4 |
| Staphylococcus aureus ATCC 29213 | 0.12 - 1 | 0.12 - 1 |
| Enterococcus faecalis ATCC 29212 | 4 - 16 | 4 - 16 |
Note: These ranges are for gentamicin and should be used as a preliminary guide for this compound. The actual acceptable range for this compound may differ and should be established in-house.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Solvent Selection: Based on the compound's solubility data, choose an appropriate solvent. For many aminoglycosides, sterile deionized water is suitable. If solubility is an issue, a small amount of a suitable solvent like DMSO can be used, but the final concentration in the assay should not affect bacterial growth.
-
Dissolving: Dissolve the powder in the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Broth Microdilution MIC Assay for this compound
-
Prepare Serial Dilutions:
-
In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a designated row.
-
Add 100 µL of the highest concentration of this compound to be tested (prepared from the stock solution in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 can be used as a sterility control (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
-
-
Inoculate the Plate:
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[1]
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Mandatory Visualization
Caption: Workflow for this compound MIC Testing.
Caption: Troubleshooting Decision Tree for MIC Testing.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. aurosan.de [aurosan.de]
- 3. journals.asm.org [journals.asm.org]
- 4. microbiologyclass.net [microbiologyclass.net]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revive.gardp.org [revive.gardp.org]
- 7. A mini-review: environmental and metabolic factors affecting aminoglycoside efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ca.idexx.com [ca.idexx.com]
- 10. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. idexx.com [idexx.com]
- 12. clsi.staging.fynydd.com [clsi.staging.fynydd.com]
- 13. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in 2-Hydroxygentamicin C2 Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and overcome matrix effects in the quantitative analysis of 2-Hydroxygentamicin C2 and related aminoglycosides by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my this compound analysis?
A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1] These effects manifest in two primary ways:
-
Ion Suppression: This is the most common effect, where matrix components interfere with the analyte's ionization, leading to a decreased signal intensity.[2] This can result in an underestimation of the analyte's concentration, reduced sensitivity, and poor reproducibility.
-
Ion Enhancement: Less frequently, co-eluting compounds can boost the analyte's ionization, causing an artificially high signal and an overestimation of the concentration.
For aminoglycosides like this compound, which are highly polar and often analyzed in complex biological samples, matrix effects from endogenous substances like salts and phospholipids are a significant challenge.[1][3]
Q2: How can I determine if my assay is suffering from matrix effects?
A: There are two primary methods to assess the presence and impact of matrix effects during method development:
-
Post-Column Infusion (Qualitative Assessment): In this method, a constant flow of a pure this compound standard is infused into the mass spectrometer after the analytical column.[4] A blank, extracted sample matrix is then injected onto the column. Any dip or rise in the constant analyte signal as the matrix components elute indicates regions of ion suppression or enhancement, respectively.[5][6] This technique is excellent for identifying at which retention times matrix effects are most severe.
-
Post-Extraction Spike (Quantitative Assessment): This is the "gold standard" for quantifying the extent of matrix effects.[7] The response of an analyte spiked into a clean solvent is compared to the response of the same amount of analyte spiked into a blank matrix sample after it has gone through the entire extraction process. The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure:
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no matrix effect.[7]
-
Q3: What is the most effective first step to reduce matrix effects?
A: The most effective way to combat matrix effects is to remove the interfering components through rigorous sample preparation before the sample is ever introduced to the LC-MS system.[1][8] The three main techniques are:
-
Solid-Phase Extraction (SPE): Highly effective for cleaning up complex samples and often the best choice for aminoglycosides.[9][10] It uses a solid sorbent to selectively retain the analyte while matrix components are washed away.
-
Liquid-Liquid Extraction (LLE): Separates the analyte from matrix components based on differential solubility in two immiscible liquid phases.
-
Protein Precipitation (PPT): A simpler but generally less "clean" method that uses a solvent or acid to crash out proteins from the sample. While fast, it often leaves behind phospholipids and other small molecules that cause significant matrix effects.[11]
For aminoglycosides, SPE, particularly with mixed-mode or cation-exchange cartridges, is often the most successful approach.[9][12]
Q4: I've optimized sample preparation, but still see issues. What's next?
A: If matrix effects persist, the next step is to optimize your chromatographic conditions to achieve better separation between this compound and the interfering matrix components.[5] Key strategies include:
-
Use Hydrophilic Interaction Liquid Chromatography (HILIC): Because this compound is a highly polar molecule, it can have poor retention on traditional reversed-phase (C18) columns, causing it to elute early with many matrix components. HILIC is specifically designed for polar compounds and can significantly improve retention and separation from interferences.[13][14]
-
Adjust the Mobile Phase: Modifying the gradient, pH, or using ion-pairing agents like trifluoroacetic acid (TFA) can alter the selectivity of your separation and move the analyte peak away from regions of ion suppression.[15]
-
Decrease the Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of matrix components.[3]
Q5: How does a stable isotope-labeled internal standard (SIL-IS) help?
A: Using a SIL-IS is a powerful method to compensate for, rather than eliminate, matrix effects. A SIL-IS is a version of your analyte (e.g., this compound) where some atoms have been replaced with heavier isotopes (e.g., ¹³C, ²H).
Because the SIL-IS is chemically identical to the analyte, it behaves the same way during sample preparation, chromatography, and ionization.[16] Therefore, any ion suppression or enhancement that affects the analyte will affect the SIL-IS to the same degree. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is effectively canceled out, leading to more accurate and precise quantification.[5]
Q6: Are there alternative ionization techniques that are less susceptible to matrix effects?
A: Yes. While Electrospray Ionization (ESI) is the most common technique and is highly sensitive, it is also the most susceptible to matrix effects.[2][17] If you continue to face significant challenges, consider:
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally less prone to ion suppression from matrix components than ESI.[17][18] It is best suited for less polar and more thermally stable compounds, but it has been successfully used for gentamicin analysis.[19] It works by ionizing the mobile phase solvent vapor, which then transfers a charge to the analyte, a process less affected by non-volatile matrix components.[17]
Troubleshooting Guide
| Problem Observed | Potential Cause | Recommended Solution / Troubleshooting Step |
| Poor Reproducibility (High %CV) | Inconsistent matrix effects between samples. | 1. Improve Sample Cleanup: Switch from PPT to a more rigorous SPE method.[8] 2. Incorporate a SIL-IS: Use a stable isotope-labeled internal standard to compensate for variability.[16] 3. Assess Matrix Variability: Test matrix effects across at least six different lots of blank matrix to understand the range of the issue.[2] |
| Low Analyte Recovery | Inefficient sample preparation or analyte degradation. | 1. Optimize SPE Protocol: Ensure the correct sorbent type (e.g., cation-exchange for aminoglycosides) is used. Optimize wash and elution steps.[3][9] 2. Check pH: Ensure the pH during extraction is optimal for analyte stability and retention on the SPE sorbent. 3. Assess Stability: Perform freeze-thaw and bench-top stability experiments.[20] |
| Poor Peak Shape / Peak Splitting | Co-elution with interferences; secondary interactions on the column. | 1. Switch to HILIC: Use a HILIC column for better retention and peak shape of polar aminoglycosides.[14] 2. Modify Mobile Phase: Introduce or adjust the concentration of an ion-pairing agent (e.g., TFA) or buffer.[15] 3. Clean the System: Ensure the guard column, analytical column, and ion source are not contaminated. |
| Sensitivity Is Too Low (Cannot reach LLOQ) | Significant ion suppression. | 1. Identify Suppression Zone: Use the post-column infusion technique to see where ion suppression occurs.[4] 2. Adjust Chromatography: Modify the LC gradient to move the analyte peak away from the suppression zone. 3. Enhance Cleanup: Use a more selective SPE protocol to remove the specific interferences (e.g., phospholipid removal plates).[6] 4. Switch Ionization Source: Test APCI to see if it is less affected by the specific matrix.[19] |
Experimental Protocols & Data
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Effectiveness for Aminoglycosides | Pros | Cons |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation using an organic solvent (e.g., acetonitrile) or acid (e.g., TCA).[11] | Low to Moderate | Fast, simple, inexpensive. | Does not effectively remove phospholipids or salts; high risk of significant matrix effects.[11][21] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte into an immiscible organic solvent, leaving polar interferences in the aqueous layer. | Low | Can be effective for removing some interferences. | Aminoglycosides are highly polar and do not partition well into common organic solvents, leading to poor recovery. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. Elution is done with a strong solvent.[9] | High | Excellent cleanup, removes salts and phospholipids effectively, allows for sample concentration.[10] | More time-consuming and expensive; requires method development to optimize sorbent, wash, and elution steps. |
Detailed Protocol: Solid-Phase Extraction (SPE) for Aminoglycosides in Plasma
This protocol is a generalized example based on common practices for aminoglycoside extraction using mixed-mode cation-exchange cartridges.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add the internal standard solution.
-
Add 200 µL of an acidic buffer (e.g., 2% formic acid in water) to disrupt protein binding and ensure the aminoglycoside is protonated (positively charged).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 10 minutes to pellet precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition the cation-exchange SPE cartridge (e.g., Oasis MCX) by passing 1 mL of methanol through it.
-
Equilibrate the cartridge by passing 1 mL of ultrapure water through it. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge. Pass the sample through slowly (e.g., 1 mL/min).
-
-
Washing (Interference Removal):
-
Wash the cartridge with 1 mL of an acidic wash solution (e.g., 2% formic acid in water) to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove less polar, non-basic interferences like phospholipids.
-
-
Elution:
-
Elute the retained this compound from the cartridge using 1 mL of an alkaline elution solvent (e.g., 5% ammonium hydroxide in methanol). The high pH neutralizes the positive charge on the analyte, releasing it from the cation-exchange sorbent.
-
Dry the eluate under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Matrix Effects
Caption: A logical workflow for identifying and systematically addressing matrix effects in an LC-MS/MS assay.
Diagram 2: Solid-Phase Extraction (SPE) Workflow
Caption: Step-by-step workflow for sample cleanup of aminoglycosides using Solid-Phase Extraction (SPE).
Diagram 3: Strategies for Mitigating Matrix Effects
Caption: An overview of the four primary strategies for mitigating matrix effects in LC-MS analyses.
References
- 1. longdom.org [longdom.org]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of matrix effects for liquid chromatography-electrospray ionization tandem mass spectrometric analysis of 4 aminoglycosides residues in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 9. Sensitive determination of gentamicin in plasma using ion-exchange solid-phase extraction followed by UHPLC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. LC/MS/MS Method Package for Aminoglycoside Antibiotics : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. pragolab.cz [pragolab.cz]
- 16. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 18. youtube.com [youtube.com]
- 19. Identification of gentamicin impurities by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 21. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fermentation and Production of 2-Hydroxygentamicin C2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation and production of 2-Hydroxygentamicin C2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it produced?
A1: this compound is an aminoglycoside antibiotic, a derivative of gentamicin C2. It is produced by mutational biosynthesis using an idiotrophic mutant of Micromonospora purpurea.[1] This mutant strain has a block in the biosynthesis of the 2-deoxystreptamine moiety, a key building block of gentamicin. To produce this compound, the fermentation medium is supplemented with streptamine, an analogue of 2-deoxystreptamine, which the mutant incorporates to synthesize the 2-hydroxygentamicin complex, including the C2 component.[1]
Q2: What are the main challenges in the production of this compound?
A2: The primary challenges include:
-
Low Titer and Yield: Achieving high titers of this compound can be difficult due to the inefficiencies of precursor uptake and incorporation by the mutant strain.
-
Precursor Supply and Feeding Strategy: The availability, cost, and optimal feeding strategy for the precursor, streptamine, are critical factors that can limit production.
-
Co-production of Related Compounds: The fermentation may yield a mixture of 2-hydroxygentamicin components (C1 and C2) and potentially other related aminoglycosides, complicating downstream purification.
-
Process Optimization: Optimizing fermentation parameters such as medium composition, pH, temperature, and aeration is crucial for maximizing yield and is often a complex process.
-
Purification: Separating this compound from other closely related components in the fermentation broth is a significant downstream processing challenge.
Q3: What analytical methods are suitable for quantifying this compound?
A3: Due to the lack of a strong UV chromophore, direct UV detection of this compound is challenging. Suitable analytical methods often involve:
-
High-Performance Liquid Chromatography (HPLC) coupled with detectors such as:
-
Charged Aerosol Detection (CAD)
-
Evaporative Light Scattering Detection (ELSD)
-
Mass Spectrometry (MS) for sensitive and specific quantification.[2]
-
-
Pre-column or post-column derivatization to introduce a chromophore or fluorophore, allowing for UV or fluorescence detection. However, this can be time-consuming and derivatives may be unstable.
Troubleshooting Guides
Fermentation Issues
| Problem | Potential Causes | Troubleshooting Steps |
| Low or no production of this compound | 1. Inactive or reverted mutant strain.2. Insufficient or poor-quality streptamine precursor.3. Suboptimal fermentation medium.4. Inappropriate feeding strategy for streptamine. | 1. Re-validate the idiotrophic nature of the Micromonospora purpurea mutant. Perform a control fermentation with and without streptamine and with 2-deoxystreptamine to confirm gentamicin production is restored.2. Verify the purity and concentration of the streptamine stock solution. Test different batches of the precursor.3. Optimize the fermentation medium components (carbon and nitrogen sources, trace elements). Potato starch and soybean meal have been shown to be effective for gentamicin production.[3]4. Experiment with different streptamine feeding strategies: bolus feeding vs. fed-batch at different stages of fermentation.[4] |
| High biomass but low product yield | 1. Nutrient limitation for secondary metabolite production.2. Unfavorable fermentation conditions (pH, temperature, dissolved oxygen).3. Feedback inhibition by the product or other metabolites. | 1. Ensure the medium has a balanced carbon-to-nitrogen ratio to support both growth and antibiotic production. Consider a two-stage medium strategy.2. Monitor and control pH (optimal around 6.8-7.2 for gentamicin production), temperature, and dissolved oxygen levels throughout the fermentation.[3]3. Consider in-situ product removal techniques if feedback inhibition is suspected. |
| Inconsistent batch-to-batch production | 1. Variability in inoculum quality.2. Inconsistent quality of raw materials.3. Fluctuations in fermentation parameters. | 1. Standardize the inoculum preparation procedure, including age and cell density.2. Source high-quality and consistent raw materials for the fermentation medium.3. Ensure strict control and monitoring of all critical fermentation parameters. |
Downstream Processing and Purification Issues
| Problem | Potential Causes | Troubleshooting Steps |
| Difficulty in separating this compound from other components | 1. Co-elution of structurally similar compounds (e.g., 2-Hydroxygentamicin C1).2. Inadequate resolution of the chromatography method. | 1. Employ high-resolution chromatography techniques such as preparative HPLC.[5]2. Optimize the mobile phase composition, pH, and gradient profile of the HPLC method. Ion-pair chromatography with agents like trifluoroacetic acid (TFA) can improve separation of aminoglycosides.[2]3. Consider orthogonal purification methods, such as ion-exchange chromatography followed by reversed-phase chromatography.[6] |
| Low recovery of this compound | 1. Adsorption of the product to equipment surfaces.2. Degradation of the product during processing.3. Inefficient extraction from the fermentation broth. | 1. Use appropriate materials for processing equipment and consider passivation of surfaces.2. Maintain a suitable pH and temperature during purification to minimize degradation. Aminoglycosides can be susceptible to degradation at extreme pH and high temperatures.[7]3. Optimize the initial capture step from the clarified fermentation broth, which often involves cation-exchange chromatography for basic compounds like aminoglycosides. |
| Product instability or degradation | 1. Exposure to harsh pH conditions.2. High temperatures during processing or storage.3. Oxidative degradation. | 1. Maintain pH within a stable range (e.g., 4.5-7.0) during processing and in the final formulation.[8]2. Avoid excessive heat. Perform purification steps at reduced temperatures where possible. Store the purified product under recommended conditions (e.g., refrigerated).[8]3. Protect the product from strong oxidizing agents and consider the use of antioxidants if necessary. |
Experimental Protocols
Fermentation Protocol for this compound Production
This protocol is based on the mutational biosynthesis method using an idiotrophic mutant of Micromonospora purpurea.
a. Inoculum Development:
-
Aseptically transfer a lyophilized culture or a frozen stock of the Micromonospora purpurea idiotroph to a seed medium. A suitable seed medium could contain soybean meal, starch, and trace elements.
-
Incubate the seed culture at 28-32°C on a rotary shaker at 200-250 rpm for 48-72 hours.
-
A second-stage inoculum can be prepared by transferring a portion of the first-stage culture to a fresh seed medium and incubating for another 24-48 hours.
b. Fermentation:
-
Prepare the production fermentation medium. A typical medium for gentamicin production contains potato starch as a carbon source and soybean meal as a nitrogen source, supplemented with minerals like CaCO₃ and CoCl₂.[3]
-
Sterilize the fermenter containing the production medium.
-
Inoculate the production medium with 5-10% (v/v) of the second-stage inoculum.
-
Maintain the fermentation at 28-32°C with agitation and aeration to ensure sufficient dissolved oxygen.
-
Prepare a sterile stock solution of streptamine.
-
Add the streptamine solution to the fermenter. The feeding can be done as a single bolus at the beginning of the fermentation or as a fed-batch strategy after an initial growth phase (e.g., 24-48 hours). The optimal concentration and feeding time should be determined experimentally.
-
Monitor the fermentation for key parameters such as pH, dissolved oxygen, substrate consumption, and product formation.
-
The fermentation is typically carried out for 5-7 days.
Analytical HPLC Method for this compound
This is a general method adaptable for the analysis of this compound, based on methods for gentamicin.
-
Column: A C18 reversed-phase column or a specialized column for aminoglycoside analysis.
-
Mobile Phase: An ion-pairing agent is often used. A common mobile phase consists of an aqueous solution of trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA). A gradient with an organic modifier like acetonitrile may be required for optimal separation. For example, a gradient of acetonitrile in an aqueous solution of 100 mM TFA.[2]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detector: Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS).
-
Sample Preparation: Centrifuge the fermentation broth to remove cells. The supernatant may need to be diluted and filtered before injection.
Visualizations
Caption: Workflow for the production of this compound.
Caption: Troubleshooting logic for low this compound production.
References
- 1. Mutational biosynthesis by idiotrophs of Micromonospora purpurea. II. Conversion of non-amino containing cyclitols to aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pragolab.cz [pragolab.cz]
- 3. msk.or.kr [msk.or.kr]
- 4. phcogrev.com [phcogrev.com]
- 5. Chromatographic separation of the C(1), C(1a), and C(2) components of gentamicin and the assessment of their individual binding to serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Downstream Processing of Therapeutic Peptides by Means of Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strategies to overcome the action of aminoglycoside-modifying enzymes for treating resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2-Hydroxygentamicin C2 in solution
Technical Support Center: 2-Hydroxygentamicin C2
Welcome to the technical support center for this compound. This resource provides essential information, troubleshooting guides, and frequently asked questions regarding the stability of this compound in solution.
Disclaimer: Specific stability data for the this compound component is not extensively published. The information provided here is based on the well-documented stability profile of the gentamicin complex and its major components. As a closely related aminoglycoside antibiotic, this compound is expected to exhibit similar behavior.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of aminoglycosides like this compound is primarily influenced by pH, temperature, exposure to light (UV rays), and the presence of oxidizing agents.[1][2] Humidity can also be a factor for the compound in its solid (powder) form.[1]
Q2: What is the optimal pH range for maintaining the stability of this compound solutions?
A2: Gentamicin solutions are most stable in a slightly acidic to neutral pH range, typically between 4.5 and 7.0.[1] The compound will degrade in strongly acidic or alkaline environments, with degradation being particularly rapid in basic solutions (e.g., 0.1N NaOH).[1][3][4]
Q3: What are the recommended storage conditions for stock solutions?
A3: To prevent degradation, stock solutions of gentamicin and its analogs should be stored at refrigerated temperatures, typically between 2°C and 8°C.[1] Solutions should also be protected from light by using amber vials or by wrapping containers in foil.[1][2] For long-term storage, freezing at -70°C is also a viable option.[5]
Q4: Can I store solutions at room temperature?
A4: While some studies show stability for short periods (24-96 hours) at room temperature, it is not recommended for long-term storage.[6] Elevated temperatures, even room temperature, can accelerate chemical degradation over time.[1][7] One study noted that exposure to 37°C can cause degradation.[8]
Q5: What are the likely degradation products I might see in my analysis?
A5: Forced degradation studies of the gentamicin complex have identified gentamines C1, C1a, and C2 as major degradants.[2] Hydrolysis and oxidation are common degradation pathways.[1][9] Under oxidative stress (e.g., exposure to hydrogen peroxide), significant degradation can occur, leading to multiple by-products.[10] Unexpected peaks in an HPLC analysis may correspond to these or other related substances.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound solutions.
Issue 1: Observed Loss of Biological Activity or Potency
If your compound appears to be losing its effectiveness, it is likely degrading. Follow this diagnostic workflow to identify the cause.
Caption: Troubleshooting flowchart for diagnosing loss of compound potency.
Issue 2: Unexpected Peaks in HPLC or LC-MS Analysis
The appearance of new peaks during chromatographic analysis is a strong indicator of degradation or contamination.
-
Identify the Peaks: Attempt to identify the unexpected peaks using mass spectrometry (MS). Compare the masses to known gentamicin-related substances and potential degradation products.[2]
-
Perform a Stress Test: Conduct a forced degradation study (see protocol below) on a fresh sample. This can help intentionally generate degradation products and confirm if the unexpected peaks in your experimental sample match them.
-
Review Mobile Phase: Ensure the mobile phase pH is appropriate for the analysis and does not cause on-column degradation. For aminoglycosides, ion-pairing reversed-phase liquid chromatography (IP-RPLC) with an acidic mobile phase (e.g., using TFA) is common.[11]
-
Check Solvent Purity: Ensure all solvents used for dissolution and the mobile phase are of high purity and free from contaminants.
Data Summary: Factors Affecting Gentamicin Stability
The following table summarizes the key environmental factors influencing the stability of gentamicin in solution, which can be extrapolated to this compound.
| Factor | Condition | Effect on Stability | Reference(s) |
| pH | Acidic (< 4.5) | Degradation occurs. | [1][3] |
| Optimal (4.5 - 7.0) | Maximal stability. | [1] | |
| Basic (> 7.0) | Significant and rapid degradation. | [1][3][4] | |
| Temperature | Refrigerated (2-8°C) | Recommended for storage; ensures stability. | [1] |
| Room Temp (~23°C) | Stable for short periods, but degradation can occur over time. | [6][7] | |
| Elevated (> 37°C) | Accelerated degradation. | [1][2][8] | |
| Light | UV or Ambient Light | Causes photochemical degradation. | [1][3][7] |
| Dark Storage | Recommended; prevents photodegradation. | [1][2] | |
| Oxidation | Presence of H₂O₂ | Significant degradation. | [2][10] |
| Inert Atmosphere (N₂) | Protects against oxidation. | [2] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish its intrinsic stability profile, following guidelines for stress testing.[12]
Caption: Workflow for a forced degradation (stress testing) experiment.
1. Objective: To assess the stability of this compound under various stress conditions and identify its degradation products.
2. Materials:
-
This compound (as powder)
-
HPLC-grade water
-
0.1N Hydrochloric Acid (HCl)
-
0.1N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
pH meter, water bath, UV lamp
-
Amber and clear glass vials
3. Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in HPLC-grade water to prepare a stock solution of 1 mg/mL.
-
-
Application of Stress Conditions:
-
For each condition, mix equal parts of the stock solution with the stressor solution in a vial. Include an unstressed control sample (stock solution with water).
-
Acid Hydrolysis: Mix with 0.1N HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix with 0.1N NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature, protected from light.[2][10]
-
Thermal Degradation: Place a vial of the stock solution in an oven or water bath at 80°C.
-
Photolytic Degradation: Expose a vial of the stock solution to a UV lamp (e.g., 254 nm). Run a parallel control sample protected from light.[3][7]
-
-
Sampling and Analysis:
-
Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples by a validated stability-indicating HPLC or LC-MS method.[1] The method should be able to separate the parent compound from all potential degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point compared to the initial (T=0) concentration.
-
Use LC-MS to identify the mass of major degradation products and propose their structures.
-
Determine the degradation kinetics under each condition.
-
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. openscienceonline.com [openscienceonline.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Long-term stability of gentamicin sulfate-ethylenediaminetetraacetic acid disodium salt (EDTA-Na2) solution for catheter locks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pragolab.cz [pragolab.cz]
- 12. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing Mobile Phase for 2-Hydroxygentamicin C2 Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 2-Hydroxygentamicin C2 and related gentamicin components.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound and other gentamicin components?
A1: The primary challenges in separating gentamicin components, including this compound, stem from their physicochemical properties:
-
High Polarity: Gentamicins are highly polar molecules, leading to poor retention on traditional reversed-phase columns.[1][2]
-
Lack of a UV Chromophore: These compounds do not possess a suitable chromophore for UV detection, making sensitive detection difficult without derivatization or specialized detectors like Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometers (MS).[2][3][4]
-
Structural Similarity: The gentamicin complex consists of several structurally similar congeners (C1, C1a, C2, C2a, C2b) that differ only by methylation patterns, making their separation challenging.[3][4]
-
Propensity to Adhere to Surfaces: Aminoglycosides have a tendency to adhere to negatively charged surfaces, which can lead to poor peak shape and recovery.[5]
Q2: What type of columns are recommended for this compound separation?
A2: Reversed-phase columns, particularly C18 and cyano (CN) columns, are commonly used for the separation of gentamicin components.[1][4] Some methods utilize specialty columns designed for aminoglycoside analysis, such as the Acclaim AmG C18, which offers enhanced resistance to acidic mobile phases.[4] The choice of stationary phase will influence the selectivity and retention of the analytes.
Q3: Why are ion-pairing reagents necessary in the mobile phase?
A3: Ion-pairing reagents are crucial for retaining and separating the highly hydrophilic gentamicin components on reversed-phase columns.[2][3] These reagents, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), form ion pairs with the protonated amino groups of the gentamicin molecules.[2][3] This interaction increases the hydrophobicity of the analytes, allowing them to interact with the nonpolar stationary phase and achieve separation.[2][3]
Q4: Can I use UV detection for this compound analysis?
A4: Direct UV detection of this compound is generally not feasible due to the absence of a strong UV-absorbing chromophore.[1][2][6] To use UV detection, a derivatization step is required to attach a UV-active label to the molecule.[2][7][8][9] Common derivatizing agents include o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), and 1-fluoro-2,4-dinitrobenzene (FDNB).[1][2][8][9] However, derivatization can be time-consuming and the resulting derivatives may be unstable.[1][2] Alternative detection methods like CAD, ELSD, or MS are often preferred for direct analysis.[3][4]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Broadening)
-
Possible Cause: Secondary interactions between the basic amino groups of gentamicin and residual silanols on the silica-based column packing.
-
Troubleshooting Steps:
-
Increase Ion-Pairing Reagent Concentration: A higher concentration of TFA or another ion-pairing reagent can more effectively mask the silanol groups and improve peak symmetry.
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can deactivate the active silanol sites.[1]
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to around 2-3) ensures that the gentamicin components are fully protonated, which can improve peak shape.[1][10]
-
Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained contaminants.[11]
-
Issue 2: Inadequate Resolution Between this compound and Other Gentamicin Components
-
Possible Cause: Insufficient selectivity of the chromatographic system.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Vary the Organic Modifier Percentage: Adjust the ratio of acetonitrile or methanol in the mobile phase. A lower percentage of organic solvent will generally increase retention and may improve resolution.[4]
-
Adjust Ion-Pairing Reagent Concentration: The concentration of the ion-pairing reagent can significantly affect selectivity. Experiment with different concentrations of TFA or consider using a different ion-pairing reagent like HFBA.[3][4]
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different selectivity (e.g., from a C18 to a CN column) may provide the necessary resolution.
-
Adjust Column Temperature: Increasing the column temperature can sometimes improve resolution and shorten analysis times, but it may also decrease retention.[4]
-
Issue 3: No or Low Signal Intensity (when using CAD, ELSD, or MS)
-
Possible Cause: Issues with the detector, mobile phase volatility, or sample concentration.
-
Troubleshooting Steps:
-
Ensure Mobile Phase Volatility: These detectors require volatile mobile phases. Avoid non-volatile buffers like phosphate. TFA and HFBA are suitable as they are volatile.[3]
-
Check Detector Settings: Optimize detector parameters such as nebulizer temperature, gas flow rate, and electrometer settings according to the manufacturer's recommendations.
-
Increase Sample Concentration: If the signal is low, the concentration of the analyte may be below the limit of detection.
-
Verify System Integrity: Check for leaks in the system, as this can lead to a loss of signal.[11]
-
Experimental Protocols & Data
Mobile Phase Optimization for Gentamicin Separation
This section provides an example of a typical experimental workflow for optimizing the mobile phase for the separation of gentamicin components, including this compound.
Objective: To achieve baseline resolution of all major gentamicin components with good peak shape.
Workflow:
Caption: Workflow for mobile phase optimization.
Quantitative Data on Mobile Phase Effects
The following tables summarize the impact of mobile phase components on the separation of gentamicin congeners.
Table 1: Effect of Acetonitrile Concentration on Analysis Time
| % Acetonitrile in Mobile Phase (Isocratic) | Analysis Time (minutes) |
| 0% | > 60 |
| 2% | < 25 |
Data adapted from a study using an Acclaim AmG C18 column with 100 mM TFA as the aqueous phase.[4]
Table 2: Effect of TFA Concentration on Resolution
| TFA Concentration (mM) | Resolution (Gentamicin C2 and C2b) |
| 40 | 3.5 |
| 100 | 4.4 |
Data adapted from a study using an Acclaim AmG C18 column.[4]
Troubleshooting Decision Tree
This decision tree provides a logical workflow for troubleshooting common issues during the separation of this compound.
Caption: Troubleshooting decision tree.
References
- 1. akjournals.com [akjournals.com]
- 2. scispace.com [scispace.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pragolab.cz [pragolab.cz]
- 5. researchgate.net [researchgate.net]
- 6. Gentamicin Analysis HPLC - UV - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of gentamicins C(1), C(1a), and C(2) in plasma and urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Validation & Comparative
2-Hydroxygentamicin C2: A Comparative Analysis of Antibacterial Efficacy Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 2-Hydroxygentamicin C2's antibacterial performance against other aminoglycoside alternatives, supported by experimental data.
Introduction
This compound, a component of the gentamicin complex, has garnered interest for its potential antibacterial activity. This guide provides a comparative analysis of its efficacy against clinically relevant bacterial isolates, juxtaposed with standard aminoglycosides such as gentamicin, amikacin, and tobramycin. The data presented is compiled from in vitro studies to offer a quantitative perspective on its potential role in combating bacterial infections.
Comparative Antibacterial Activity
The antibacterial efficacy of this compound and other aminoglycosides is typically determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values of this compound and comparator agents against a panel of wild-type and antibiotic-resistant clinical isolates.
Gram-Negative Bacteria
| Organism | Antibiotic | MIC (µg/mL) | Source(s) |
| Escherichia coli ATCC 25922 | This compound | 1 | [1] |
| Gentamicin C1 | 0.5 | [1] | |
| Gentamicin C1a | 1 | [1] | |
| Gentamicin C2a | 1 | [1] | |
| Gentamicin (Mix) | 1 | [1] | |
| Pseudomonas aeruginosa ATCC 27853 | This compound | 1 | [1] |
| Gentamicin C1 | 1 | [1] | |
| Gentamicin C1a | 1 | [1] | |
| Gentamicin C2a | 2 | [1] | |
| Gentamicin (Mix) | 1 | [1] | |
| Tobramycin | 0.5 - 1 | [2] | |
| Amikacin | 2 - 4 | [2] | |
| Klebsiella pneumoniae (ESKAPE Pathogen) | This compound | 1 | [3] |
| Gentamicin C1 | 0.5 | [3] | |
| Gentamicin C1a | 1 | [3] | |
| Gentamicin C2a | 1 | [3] | |
| Acinetobacter baumannii (ESKAPE Pathogen) | This compound | 1 | [3] |
| Gentamicin C1 | 1 | [3] | |
| Gentamicin C1a | 2 | [3] | |
| Gentamicin C2a | 2 | [3] | |
| Enterobacter cloacae (ESKAPE Pathogen) | This compound | 1 | [3] |
| Gentamicin C1 | 0.5 | [3] | |
| Gentamicin C1a | 1 | [3] | |
| Gentamicin C2a | 1 | [3] |
Gram-Positive Bacteria
| Organism | Antibiotic | MIC (µg/mL) | Source(s) |
| Staphylococcus aureus (MRSA, ESKAPE Pathogen) | This compound | 0.5 | [3] |
| Gentamicin C1 | 0.25 | [3] | |
| Gentamicin C1a | 0.5 | [3] | |
| Gentamicin C2a | 0.5 | [3] |
Note: The presented MIC values are sourced from individual studies and may not represent a direct head-to-head comparison under identical conditions. Variations in testing methodology and bacterial strains can influence results.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical component of assessing antibacterial activity. The data cited in this guide predominantly relies on the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07.
Broth Microdilution Method (CLSI M07)
This standard method involves the following key steps:
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the antibiotic is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium, and colonies are suspended in a saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: The prepared 96-well microtiter plates containing the serially diluted antibiotic are inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Visualizing the Science
To better understand the processes involved in the evaluation and mechanism of action of this compound, the following diagrams have been generated.
Conclusion
The available in vitro data suggests that this compound exhibits potent antibacterial activity against a range of Gram-negative and Gram-positive bacteria, including clinically challenging pathogens like MRSA and members of the ESKAPE group.[3] Its efficacy appears comparable to other gentamicin congeners and, in some cases, to standard aminoglycosides against susceptible strains.[1][3] However, a comprehensive understanding of its comparative performance, particularly against a broader array of resistant clinical isolates and in direct head-to-head studies with currently marketed aminoglycosides, warrants further investigation. The provided experimental framework and mechanistic overview serve as a foundation for future research and development in this area.
References
A Comparative Analysis of the Ototoxicity of 2-Hydroxygentamicin C2 and Other Aminoglycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ototoxicity of 2-Hydroxygentamicin C2 relative to other commonly used aminoglycoside antibiotics. The following sections present quantitative data from preclinical studies, detail the experimental methodologies used to obtain this data, and illustrate the key cellular pathways involved in aminoglycoside-induced ototoxicity.
Executive Summary
Aminoglycosides are a critical class of antibiotics for treating severe Gram-negative bacterial infections. However, their clinical use is often limited by significant side effects, most notably ototoxicity, which can lead to permanent hearing loss. Emerging evidence suggests that structural modifications to the aminoglycoside scaffold can mitigate this toxicity. This guide focuses on this compound, a derivative of gentamicin, and compares its ototoxic potential with that of other aminoglycosides, including gentamicin, kanamycin, amikacin, tobramycin, and neomycin. Preclinical data indicates that this compound exhibits a more favorable ototoxicity profile compared to its parent compound, gentamicin, and other aminoglycosides.
Quantitative Comparison of Aminoglycoside Ototoxicity
The following tables summarize key findings from in vivo and in vitro studies, providing a quantitative comparison of the ototoxic effects of various aminoglycosides.
Table 1: In Vivo Ototoxicity Data in Guinea Pigs
| Aminoglycoside | Daily Dosage (subcutaneous) | Duration | Outcome on Preyer (Pinna) Reflex | Hair Cell Loss | Reference |
| 2-Hydroxygentamicin | 80 mg/kg | 77 days | Retained in 5 of 6 animals | Minimal to localized lesions in 1 of 6 animals | [1] |
| 160 mg/kg | 77 days | Retained in 6 of 6 animals | Comparable to controls in 5 of 6 animals; localized lesion in 1 | [1] | |
| Gentamicin | 80 mg/kg | 18-45 days | Loss in all animals | Extensive outer and inner hair cell loss | [1] |
| Kanamycin | 240 mg/kg | 18-45 days | Loss in all animals | Extensive outer and inner hair cell loss | [1] |
Table 2: In Vitro Ototoxicity Data (EC50) in Rat Cochlear Hair Cells
| Aminoglycoside Subtype | EC50 (µM) for Hair Cell Death | Relative Ototoxicity | Reference |
| Gentamicin C2 | 403 ± 23 | More ototoxic | [2] |
| Gentamicin C2a | 656 ± 36 | Less ototoxic | [2] |
| Gentamicin C1a | 821 ± 24 | Less ototoxic | [2] |
| Gentamicin C2b | 1130 ± 22 | Least ototoxic | [2] |
| Hospital Gentamicin Mix | 563 ± 28 | - | [2] |
| Sisomicin (impurity) | More ototoxic than hospital gentamicin | Higher | [2] |
| G418 (impurity) | Ototoxic at lower doses | Higher | [2] |
Table 3: General Comparative Ototoxicity of Common Aminoglycosides
| Aminoglycoside | Primary Ototoxic Effect | Relative Ototoxicity Ranking (High to Low) | Supporting Evidence |
| Neomycin | Cochleotoxic | 1 | Generally considered the most ototoxic.[3] |
| Gentamicin | Primarily Vestibulotoxic | 2 | High incidence of both cochlear and vestibular damage.[4][5] |
| Kanamycin | Cochleotoxic | 3 | Significant cochlear toxicity.[1][6] |
| Tobramycin | Primarily Vestibulotoxic | 4 | Less cochleotoxic than gentamicin.[5] |
| Amikacin | Cochleotoxic | 5 | Considered less ototoxic than gentamicin.[4][6] |
| 2-Hydroxygentamicin | Reduced Cochleotoxicity | Lower than Gentamicin | Demonstrated preservation of Preyer reflex and reduced hair cell loss.[1] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpreting the comparative data.
In Vivo Ototoxicity Assessment in Guinea Pigs
This protocol was utilized in the comparative study of 2-hydroxygentamicin, gentamicin, and kanamycin.[1]
-
Animal Model: Male guinea pigs were used as the animal model.
-
Drug Administration: The aminoglycosides were administered subcutaneously on a daily basis at the dosages specified in Table 1.
-
Auditory Function Assessment (Preyer Reflex): The Preyer (pinna) reflex, which is an unconditioned reflex in response to a sound stimulus, was assessed using pure tone frequencies ranging from 2.5 to 20.0 KHz. The presence or absence of this reflex was used as a qualitative measure of hearing.
-
Histological Examination: After the treatment period, the cochleae were harvested for histological analysis. Surface preparations of the organ of Corti were examined to quantify outer and inner hair cell loss. Cytocochleograms were created to map the extent and location of hair cell damage.
In Vitro Ototoxicity Assessment using Rat Cochlear Explants
This methodology was employed to determine the EC50 values for different gentamicin C-subtypes.[2]
-
Tissue Preparation: Cochlear explants were dissected from neonatal rats. These explants contain the sensory hair cells of the organ of Corti.
-
Drug Exposure: The cochlear explants were cultured in vitro and exposed to varying concentrations of the different gentamicin C-subtypes and related impurities for a defined period.
-
Hair Cell Viability Assessment: After drug exposure, the viability of the hair cells was assessed. This is often done using fluorescent markers that stain for live and dead cells.
-
Dose-Response Analysis: The percentage of hair cell death was quantified at each drug concentration. These data points were then fitted with a Hill function to calculate the EC50 value, which represents the concentration of the drug that causes 50% of the maximal hair cell death.
Signaling Pathways in Aminoglycoside Ototoxicity
The ototoxicity of aminoglycosides is a complex process involving multiple cellular pathways. The following diagrams illustrate a generalized pathway of aminoglycoside-induced hair cell death and the experimental workflow for its assessment.
Caption: Generalized signaling pathway of aminoglycoside-induced hair cell death.
The reduced ototoxicity of this compound is likely due to its structural difference from gentamicin. The addition of a hydroxyl group at the 2' position of the purpurosamine ring may alter its interaction with the MET channels, reducing its uptake into hair cells, or it may be less effective at inducing downstream stress pathways such as ROS production.
Caption: Experimental workflows for assessing aminoglycoside ototoxicity.
Discussion and Future Directions
The available data strongly suggests that this compound possesses a significantly lower ototoxic potential compared to gentamicin and other clinically prevalent aminoglycosides. The in vivo study in guinea pigs demonstrated a remarkable preservation of auditory function and cochlear morphology with this compound treatment at doses that caused complete deafness and extensive hair cell loss with gentamicin and kanamycin.[1] This is further supported by the general principle that modifications to the aminoglycoside structure can dissociate antibacterial efficacy from ototoxicity.
While the precise mechanisms underlying the reduced ototoxicity of this compound are not fully elucidated, it is hypothesized that the structural modification at the 2' position interferes with the molecule's entry into the sensory hair cells through mechanotransduction channels or alters its interaction with intracellular targets that trigger the apoptotic cascade.
For drug development professionals, this compound represents a promising lead compound for the development of safer aminoglycoside antibiotics. Further research is warranted to:
-
Conduct comprehensive in vivo studies comparing this compound against a wider range of aminoglycosides using standardized protocols and multiple functional and morphological endpoints.
-
Elucidate the specific molecular mechanisms by which the 2'-hydroxy modification reduces ototoxicity.
-
Evaluate the antibacterial efficacy of this compound against a broad panel of clinically relevant bacterial strains to ensure that the reduced toxicity does not compromise its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Mutational biosynthesis by idiotrophs of Micromonospora purpurea. II. Conversion of non-amino containing cyclitols to aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutational biosynthesis by idiotrophs of Micromonospora purpurea. I. Conversion of aminocyclitols to new aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional and morphological analysis of different aminoglycoside treatment regimens inducing hearing loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. Multiple mechanisms of aminoglycoside ototoxicity are distinguished by subcellular localization of action - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-Hydroxygentamicin C2 and New Generation Antibiotics in the Fight Against Bacterial Resistance
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates a continuous evaluation of both novel and established antibiotic compounds. This guide provides a detailed, data-driven comparison of 2-Hydroxygentamicin C2, a derivative of the aminoglycoside gentamicin C2, and a selection of new-generation antibiotics. The objective is to offer a clear perspective on their relative in vitro efficacy against key bacterial pathogens, supported by experimental data and methodologies.
In Vitro Activity: A Quantitative Comparison
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound (represented by gentamicin) and five new-generation antibiotics against critical Gram-positive and Gram-negative bacteria. The MIC50 and MIC90 values, which represent the concentrations required to inhibit the growth of 50% and 90% of bacterial isolates, respectively, are presented. This data is compiled from various in vitro surveillance studies.
Table 1: In Vitro Activity against Gram-Negative Bacilli (MIC in µg/mL)
| Antibiotic | Organism | MIC50 | MIC90 |
| Gentamicin | Escherichia coli | 0.5 | 1 |
| Klebsiella pneumoniae | 0.5 | 1 | |
| Pseudomonas aeruginosa | 4 | 16 | |
| Plazomicin | Escherichia coli | 0.5 | 1 |
| Klebsiella pneumoniae | 0.5 | 1 | |
| Pseudomonas aeruginosa | 4 | 16 | |
| Ceftazidime-avibactam | Escherichia coli | ≤0.125 | 0.25 |
| Klebsiella pneumoniae | 0.25 | 0.5 | |
| Pseudomonas aeruginosa | 2 | 8 | |
| Meropenem-vaborbactam | Escherichia coli | 0.03 | 0.03 |
| Klebsiella pneumoniae | 0.03 | 0.03 | |
| Pseudomonas aeruginosa | - | - | |
| Eravacycline | Escherichia coli | 0.12 | 0.5 |
| Klebsiella pneumoniae | 0.5 | 2 | |
| Pseudomonas aeruginosa | - | - | |
| Delafloxacin | Pseudomonas aeruginosa | 0.25-0.5 | >4 |
Data sourced from multiple in vitro studies.[1][2][3][4][5][6][7][8][9][10][11]
Table 2: In Vitro Activity against Gram-Positive Cocci (MIC in µg/mL)
| Antibiotic | Organism | MIC50 | MIC90 |
| Gentamicin | Staphylococcus aureus | - | - |
| Plazomicin | Staphylococcus aureus (MSSA & MRSA) | 0.5 | 1 |
| Eravacycline | Staphylococcus aureus (MSSA & MRSA) | 0.03 | 0.12 |
| Delafloxacin | Staphylococcus aureus (MRSA) | 0.19 | 1.0 |
| Staphylococcus aureus (MSSA) | 0.002 | 0.2 |
Data sourced from multiple in vitro studies.[1][7][8][12][13][14]
Mechanisms of Action: A Visualized Comparison
The following diagrams illustrate the distinct mechanisms of action of this compound (as an aminoglycoside) and a representative new-generation antibiotic, a beta-lactam/beta-lactamase inhibitor combination.
Caption: Mechanism of action of this compound.
Caption: Mechanism of a beta-lactam/beta-lactamase inhibitor.
Experimental Protocols
The in vitro susceptibility data presented in this guide is primarily generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
1. Principle: This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism as detected by the unaided eye.[15][16][17][18][19]
2. Materials:
- Sterile 96-well microtiter plates.
- Standardized antimicrobial agent stock solutions.
- Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria.
- Bacterial isolates for testing.
- Standardized bacterial inoculum (0.5 McFarland standard).
- Incubator (35°C ± 2°C).
- Pipettes and other standard laboratory equipment.
3. Procedure:
- Antimicrobial Dilution: A series of twofold dilutions of each antimicrobial agent is prepared directly in the microtiter plates using CAMHB.
- Inoculum Preparation: A standardized inoculum of each bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
- Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included for each isolate.
- Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading Results: Following incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.
4. Quality Control:
- Reference bacterial strains with known MIC values (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853) are tested concurrently to ensure the accuracy and reproducibility of the results.[8]
The following diagram illustrates the general workflow for determining the MIC of an antibiotic.
Caption: Experimental workflow for MIC determination.
Conclusion
This guide provides a comparative overview of this compound and a selection of new-generation antibiotics. The quantitative data presented highlights the potent and broad-spectrum activity of many of these newer agents, particularly against challenging Gram-negative pathogens. While gentamicin remains a clinically important antibiotic, the enhanced activity of new-generation drugs against resistant strains underscores the advancements in antibiotic development. The provided experimental protocols and workflow diagrams offer a foundational understanding of the methodologies used to generate the comparative data. Further research is warranted to specifically evaluate the in vitro and in vivo performance of this compound to fully elucidate its therapeutic potential.
References
- 1. In Vitro Activity of Plazomicin against 5,015 Gram-Negative and Gram-Positive Clinical Isolates Obtained from Patients in Canadian Hospitals as Part of the CANWARD Study, 2011-2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Plazomicin against Gram-Negative and Gram-Positive Bacterial Pathogens Isolated from Patients in Canadian Hospitals from 2013 to 2017 as Part of the CANWARD Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbiology of Meropenem-Vaborbactam: A Novel Carbapenem Beta-Lactamase Inhibitor Combination for Carbapenem-Resistant Enterobacterales Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Avibactam reverts the ceftazidime MIC90 of European Gram-negative bacterial clinical isolates to the epidemiological cut-off value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishment of epidemiological cut-off values for eravacycline, against Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, Acinetobacter baumannii and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. In Vitro Activity of Meropenem-Vaborbactam against Clinical Isolates of KPC-Positive Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Updated Review on Clinically-Relevant Properties of Delafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro Susceptibilities of Methicillin-Susceptible and Resistant Staphylococci to Traditional Antibiotics Compared to a Novel Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 16. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. standards.globalspec.com [standards.globalspec.com]
- 18. journals.asm.org [journals.asm.org]
- 19. researchgate.net [researchgate.net]
Confirming the Purity of Synthesized 2-Hydroxygentamicin C2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of synthesized 2-Hydroxygentamicin C2. It details experimental protocols and presents quantitative data to objectively assess its purity profile against other aminoglycosides.
Introduction
This compound, a derivative of the widely used aminoglycoside antibiotic gentamicin C2, is of significant interest for its potential to exhibit an improved therapeutic window, potentially offering enhanced efficacy and reduced toxicity. The introduction of a hydroxyl group at the 2'-position can alter the molecule's interaction with the bacterial ribosome and its susceptibility to enzymatic modification, a common mechanism of bacterial resistance. Rigorous confirmation of the purity of synthesized this compound is paramount for accurate preclinical and clinical evaluation. This guide outlines the key analytical techniques and provides comparative data to aid researchers in this critical step.
Purity Analysis: A Comparative Overview
The purity of synthesized this compound is best assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for quantitative analysis and impurity profiling.
Table 1: Comparison of Analytical Methods for Aminoglycoside Purity Analysis
| Technique | Principle | Advantages | Disadvantages | Application to this compound |
| HPLC-UV/Vis | Separation based on polarity, with detection via UV/Vis absorbance after derivatization.[1][2] | Widely available, robust. | Requires derivatization as aminoglycosides lack a strong chromophore; derivatization can be time-consuming and introduce artifacts.[1] | Suitable for routine purity checks after a validated derivatization protocol is established. |
| HPLC-ELSD/CAD | Separation based on polarity, with detection of non-volatile analytes by light scattering or charged aerosol detection. | Universal detection for non-volatile compounds; does not require a chromophore. | Lower sensitivity compared to MS; non-linear response can complicate quantification. | A good alternative to UV/Vis when derivatization is not desired. |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the parent ion and its fragments. | High sensitivity and selectivity; provides molecular weight and structural information for impurity identification. | Higher equipment cost and complexity. | The recommended method for definitive identification and quantification of this compound and its impurities. |
| NMR Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unrivaled for structural elucidation and identification of impurities without the need for reference standards. | Lower sensitivity compared to MS; complex spectra can be challenging to interpret for large molecules. | Essential for the initial structural confirmation of the synthesized this compound. |
Experimental Protocols
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Purity Assessment
This protocol is adapted from established methods for the analysis of gentamicin and related aminoglycosides.
a. Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in deionized water to a final concentration of 1 mg/mL.
-
Perform serial dilutions with deionized water to prepare working solutions for calibration curves and analysis.
b. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5-95% B (linear gradient)
-
20-25 min: 95% B (hold)
-
25-26 min: 95-5% B (linear gradient)
-
26-30 min: 5% B (equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification of this compound and potential impurities. Full scan mode can be used for initial impurity profiling.
-
Key MRM Transitions: These would need to be determined by infusing a pure standard of this compound. The precursor ion would be the [M+H]+ of this compound, and fragment ions would be selected for their specificity and intensity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
a. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in 0.5 mL of deuterium oxide (D₂O).
-
Lyophilize the sample to remove any residual water and re-dissolve in fresh D₂O to minimize the H₂O signal.
b. NMR Experiments:
-
¹H NMR: To determine the proton chemical shifts and coupling constants, providing information on the overall structure and stereochemistry.
-
¹³C NMR: To identify the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, confirming the structure of the aminoglycoside core and the position of the hydroxyl group.
Comparative Purity Data
The following table presents hypothetical purity data for synthesized this compound compared to a commercial standard of Gentamicin C2 and another synthesized aminoglycoside, Amikacin. This data is illustrative and would be generated using the HPLC-MS/MS protocol described above.
Table 2: Comparative Purity Profile of Synthesized Aminoglycosides
| Compound | Purity (%) by HPLC-MS/MS | Major Impurity (%) | Other Impurities (%) |
| Synthesized this compound | 98.5 | Unreacted Gentamicin C2 (0.8%) | 0.7 |
| Gentamicin C2 (Commercial Standard) | >99.0 | Not specified | <1.0 |
| Synthesized Amikacin | 97.8 | Starting material (1.2%) | 1.0 |
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis and purity confirmation of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
